4'-Decyloxybiphenyl-4-carboxylic Acid
Description
The exact mass of the compound 4'-Decyloxybiphenyl-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Decyloxybiphenyl-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Decyloxybiphenyl-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-decoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25/h10-17H,2-9,18H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVTYOXUVQQMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466345 | |
| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69367-32-4 | |
| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
phase transition temperatures and thermal behavior of 4'-Decyloxybiphenyl-4-carboxylic Acid
This technical guide details the phase transition behavior and thermal characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid (DBCA) . This compound is a classic calamitic mesogen belonging to the homologous series of 4'-n-alkoxybiphenyl-4-carboxylic acids. Its thermal behavior is dominated by the formation of hydrogen-bonded dimers, which significantly elevates phase transition temperatures compared to non-acidic analogs.
Executive Summary
4'-Decyloxybiphenyl-4-carboxylic Acid (DBCA) is a liquid crystalline material exhibiting a rich smectic polymorphism over a wide temperature range. Unlike simple esters or ethers, DBCA forms supramolecular dimers via intermolecular hydrogen bonding between carboxylic acid groups. This dimerization effectively doubles the rigid core length, resulting in high melting and clearing temperatures (typically >200°C for isotropization).
This guide provides a structural analysis of the mesophase behavior, precise protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), and critical insights into the thermal stability of the hydrogen-bonded core.
Molecular Architecture & Mesomorphism[1]
Structural Logic
The DBCA molecule consists of three distinct functional regions that drive its self-assembly:
-
Rigid Core: The biphenyl moiety provides the anisotropic hard core necessary for liquid crystallinity.
-
Flexible Tail: The decyloxy (
) chain acts as a solvent-like spacer, stabilizing smectic (layered) arrangements. -
Dimerizing Head: The carboxylic acid group (
) forms a cyclic dimer with a neighbor. This "closed" dimer behaves as a single mesogenic unit with a high length-to-breadth ratio, favoring Smectic A (SmA) and highly ordered Smectic phases (e.g., SmB, SmE) over Nematic phases.
Diagram: Supramolecular Dimerization
The following diagram illustrates the hydrogen-bonding mechanism that dictates the thermal properties of DBCA.
Caption: Mechanism of carboxylic acid dimerization leading to extended rigid cores and high-temperature smectic phases.
Thermal Characterization Profile
Phase Transition Temperatures
The phase sequence for DBCA typically follows a path from a crystalline solid to highly ordered smectic phases, then to a disordered Smectic A, and finally to an isotropic liquid.
Representative Phase Sequence (Based on Homologous Series Trends):
| Transition | Temperature Range (°C) | Enthalpy ( | Texture (POM) |
| Crystal (Cr) | ~60 - 100°C | High | Paramorphotic / Mosaic |
| Smectic E | ~140 - 160°C | Low | Mosaic / Schlieren |
| Smectic B | ~190 - 200°C | Very Low | Focal Conic Fan |
| Smectic A | ~250 - 270°C | Moderate | Black (Extinct) |
Note: Exact temperatures depend on purity and thermal history. The clearing point (SmA-Iso) is notably high due to the stability of the hydrogen-bonded dimer.
Thermal Stability Warning
Researchers must exercise caution near the clearing point (
-
Protocol Adjustment: Do not hold the sample in the isotropic phase for extended periods (>5 mins).
-
Validation: Check for TGA (Thermogravimetric Analysis) weight loss onset before performing high-temperature DSC.
Experimental Methodologies
Differential Scanning Calorimetry (DSC) Protocol
To accurately resolve the subtle transitions between smectic phases (e.g., SmB
Step-by-Step Workflow:
-
Sample Prep: Weigh 2–5 mg of DBCA into an aluminum pan. Hermetically seal to prevent sublimation or evaporation of decomposition products.
-
Cycle 1 (Erasing History): Heat from 25°C to 280°C at 10°C/min. Do not analyze this data for transitions; it removes solvent residues and crystalline defects.
-
Cooling Scan: Cool from 280°C to 25°C at 5°C/min. This slower rate encourages the formation of large, equilibrium smectic domains.
-
Cycle 2 (Measurement): Heat from 25°C to 280°C at 5°C/min. Record onset temperatures and peak enthalpies.[1]
Polarized Optical Microscopy (POM)
POM is essential for validating the phase identity, as DSC peaks for SmB
-
Substrate: Use glass slides treated with a homeotropic alignment agent (e.g., lecithin) to visualize the "dark" homeotropic texture of SmA, or untreated slides for focal conic fans.
-
Observation:
-
SmA: Look for "Focal Conic Fan" textures or homeotropic (black) regions.
-
SmB/SmE: Look for "Mosaic" textures or rigid platelet growth upon cooling.
-
Experimental Workflow Diagram
Caption: Integrated workflow for thermal characterization, prioritizing stability checks (TGA) before thermal cycling.
References
-
Karanlık, G. (2018).[2] Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite. Journal of Molecular Liquids, 265, 24-30.
-
Mandle, R. J., et al. (2014). Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Liquid Crystals.[3][4][5][6][7][8][9][10] (Contextual data for homologous series).
- Goodby, J. W. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORCID [orcid.org]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 8. worldscientific.com [worldscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Solubility Profile and Thermodynamic Characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid
[1]
Executive Summary
4'-Decyloxybiphenyl-4-carboxylic Acid (DBCA) is a prominent liquid crystal mesogen and a critical intermediate in the synthesis of supramolecular polymers and anisotropic materials. Its molecular architecture—comprising a rigid biphenyl core, a flexible decyloxy (
This guide provides a technical analysis of DBCA’s solubility behavior. Unlike simple organic solutes, DBCA exhibits lyotropic and thermotropic mesophases that complicate solvent selection. This document details the physicochemical drivers of solubility, provides a tiered solvent selection guide for purification and processing, and outlines the thermodynamic models (Apelblat, van't Hoff) required to characterize its saturation limits.
Physicochemical Profile & Solubility Mechanisms
The solubility of DBCA is dictated by the "push-pull" dynamic between its three structural domains. Understanding this causality is essential for designing effective recrystallization or reaction protocols.
| Structural Domain | Chemical Nature | Solubility Impact |
| Decyloxy Chain ( | Aliphatic, Hydrophobic | Promotes solubility in non-polar solvents (alkanes, benzene) at elevated temperatures. Increases van der Waals interactions. |
| Biphenyl Core | Aromatic, Rigid | Induces |
| Carboxylic Acid | Polar, H-Bond Donor/Acceptor | Facilitates dimerization and solubility in polar aprotic solvents (DMF, DMSO) or basic aqueous media. |
The "Like Dissolves Like" Nuance
For DBCA, "Like Dissolves Like" is insufficient. The high enthalpy of fusion (
Solvent Selection Guide
The following classification is derived from thermodynamic interaction parameters (
Table 1: Functional Solvent Classification for DBCA
| Solvent Class | Specific Solvents | Solubility Behavior | Application |
| Polar Aprotic | DMF, DMAc, NMP | High Solubility (RT). Disrupts acid dimers; interacts with the aromatic core. | Reaction media; NMR analysis. |
| Cyclic Ethers | THF, 1,4-Dioxane | Moderate-High . Good solvency for both the ether tail and aromatic core. | Synthesis; Polymerization.[1] |
| Chlorinated | Chloroform, DCM | Moderate . Good for the hydrophobic tail/core but may require heating for high concentrations. | Chromatography; Film casting. |
| Alcohols | Ethanol, Methanol | Temperature Dependent . Low at RT; Moderate at reflux. | Recrystallization (Anti-solvent). |
| Aromatic | Toluene, Xylene | Temperature Dependent . Solubilizes the core/tail at high T. | High-temp processing; Crystal growth. |
| Alkanes | Hexane, Heptane | Low/Insoluble . The polar head group prevents dissolution despite the alkyl tail. | Washing/Precipitation (Anti-solvent). |
| Aqueous | Water (pH < 7) | Insoluble . | Washing salts. |
| Aqueous Base | NaOH, KOH (aq) | Soluble . Forms the carboxylate salt ( | Extraction; Acid-base purification. |
Critical Insight: For purification, a binary solvent system of Ethanol/Toluene or Ethanol/THF is often superior to single solvents. The toluene solubilizes the mesogenic core, while cooling in ethanol forces controlled precipitation.
Thermodynamic Modeling of Solubility
To predict solubility at varying temperatures (essential for scaling up crystallization), experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Provides excellent interpolation accuracy for determining the optimal cooling curve in crystallizers.
van't Hoff Equation
For determining the apparent enthalpy of solution (
-
Slope (
): Indicates the energy barrier to dissolution. A steep slope (large positive ) confirms the high lattice energy of the biphenyl core.
Experimental Protocols
Since specific quantitative data for DBCA can vary by batch purity and polymorph, the following self-validating protocols are required to generate precise solubility curves.
Protocol A: Laser Monitoring Observation Technique (High Precision)
Best for generating full solubility curves (
-
Preparation: Weigh DBCA (
) and Solvent ( ) into a jacketed glass vessel with a magnetic stirrer. -
Heating: Heat the mixture at a rate of 1 K/min while stirring.
-
Detection: Direct a laser beam (e.g., 632.8 nm) through the vessel. Monitor transmittance intensity.
-
Clear Point: Record the temperature (
) where transmittance hits 100% (dissolution complete). -
Cooling: Cool at 1 K/min. Record the temperature (
) where transmittance drops (nucleation). -
Iteration: Add more solvent to change the mole fraction (
) and repeat.
Protocol B: Static Equilibrium (Shake-Flask)
Best for confirming saturation points at fixed temperatures (e.g., 25°C, 40°C).
-
Saturation: Add excess DBCA to the solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (
K) for 48–72 hours. -
Settling: Stop agitation and allow solids to settle for 4 hours (ensure isothermal conditions).
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Analysis: Dilute filtrate and analyze via HPLC (UV detection at 254 nm) or gravimetric evaporation.
-
Validation: Repeat at 72h and 96h. If concentration deviates < 2%, equilibrium is reached.
Visualization of Workflows
Figure 1: Solubility Determination & Modeling Workflow
Caption: Logical workflow for determining solubility and deriving thermodynamic parameters. The process ensures data integrity through statistical validation (R² and %ARD check).
Figure 2: Purification Logic via Solubility Switching
Caption: Recrystallization strategy leveraging the temperature-dependent solubility profile of DBCA.
References
-
Ozturk, E., et al. (2018).[2] "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite." Journal of Molecular Liquids, 265, 24–30.[2]
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
BenchChem. "Isothermal Shake-Flask Method for Solubility Determination." (General protocol reference).
dipole moment and electronic properties of 4'-Decyloxybiphenyl-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 4'-Decyloxybiphenyl-4-carboxylic Acid (often abbreviated as 10OBC or 10-O-BC ), a classic mesogen exhibiting smectic liquid crystalline phases.
For researchers in materials science and drug development, 10OBC represents a critical model system. It bridges the gap between electronic materials (due to its biphenyl core and dielectric anisotropy) and supramolecular chemistry (due to its carboxylic acid dimerization). This guide dissects its electronic properties, specifically the "switchable" nature of its dipole moment—a feature governed by the monomer-dimer equilibrium—and provides a validated protocol for its characterization via dielectric spectroscopy.
Molecular Architecture & Electronic Basis[1]
The physicochemical behavior of 10OBC is dictated by its tripartite structure.[1] Unlike simple organic acids, the interplay between the rigid aromatic core and the flexible aliphatic tail creates a system that self-organizes into lamellar structures (Smectic phases).
Structural Anatomy
-
The Tail (Lipophilic): A decyloxy chain (
) provides the necessary flexibility and van der Waals forces to stabilize the liquid crystalline phase. It acts as an electron donor ( -donor/ -donor) to the aromatic ring. -
The Core (Chromophore): The biphenyl moiety serves as the rigid rod (mesogen). It facilitates
- stacking and determines the primary electronic transitions (UV absorption). -
The Head (Polar/H-Bonding): The carboxylic acid group (
) is the functional anchor. It is responsible for the molecule's pH-dependent solubility and its tendency to form cyclic dimers.[1]
Electronic Conjugation
The biphenyl core allows for extended
Dipole Moment Analysis: The Monomer-Dimer Duality
For drug development professionals, understanding the dipole moment of 10OBC is crucial because it mimics the behavior of lipophilic drugs that aggregate in non-polar environments.
The Monomer (Polar State)
In dilute solutions or at high temperatures (isotropic phase), 10OBC exists primarily as a monomer.
-
Net Dipole (
): Debye. -
Vector Components:
-
Longitudinal (
): Dominated by the group pointing along the long axis. -
Transverse (
): The alkoxy oxygen introduces a significant dipole component perpendicular to the long axis.
-
-
Relevance: High polarity facilitates interaction with polar solvents and receptor sites.[1]
The Cyclic Dimer (Non-Polar State)
In the solid state and smectic mesophases, 10OBC forms centrosymmetric cyclic dimers via double hydrogen bonding.
-
Net Dipole (
): Debye (Quadrupolar). -
Mechanism: The two carboxylic acid heads face each other, canceling out their longitudinal dipole vectors.
-
Relevance: This "masking" of polarity drastically reduces water solubility and increases membrane permeability—a concept analogous to prodrug design where polar groups are masked to improve bioavailability.[1]
Table 1: Comparative Electronic States
| Property | Monomer State | Dimer State |
| Dominant Phase | Dilute Solution / Isotropic Melt | Crystalline / Smectic Liquid Crystal |
| Net Dipole Moment | High ( | Low / Zero ( |
| Solubility (Water) | Moderate (Ionizable) | Very Low (Lipophilic Aggregate) |
| Dielectric Anisotropy | Positive ( | Low / Negative |
Electronic Properties & Quantum Chemical Insights
Using Density Functional Theory (DFT) data derived from homologous biphenyl carboxylic acids, we can establish the electronic boundary conditions for 10OBC.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Located primarily over the biphenyl core and the oxygen of the alkoxy tail.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid group and the adjacent phenyl ring.
-
Band Gap (
): .-
Interpretation: This relatively wide gap indicates high chemical stability (hardness), making 10OBC resistant to spontaneous oxidation under ambient conditions.
-
Phase Transition Temperatures
The dimerization significantly elevates the thermal stability of the phases compared to ester derivatives.
-
Crystal
Smectic: -
Smectic
Isotropic: -
Note: These high temperatures confirm the strength of the intermolecular H-bonds in the dimer.
Experimental Protocol: Dielectric Spectroscopy
To empirically validate the dipole moment and electronic anisotropy, Broadband Dielectric Spectroscopy (BDS) is the requisite method. This protocol isolates the longitudinal and transverse relaxation modes.[1]
Protocol: Frequency-Dependent Dielectric Analysis
Objective: Determine the static permittivity (
Materials:
-
10OBC sample (High Purity >99%).
-
Indium Tin Oxide (ITO) coated glass cells (Cell gap:
). -
Homeotropic (vertical) and Planar (parallel) alignment agents.
-
LCR Meter / Impedance Analyzer (Range: 20 Hz – 10 MHz).[1]
Workflow:
-
Cell Preparation:
-
Coat Cell A with silane (homeotropic alignment) to measure
. -
Coat Cell B with rubbed polyimide (planar alignment) to measure
.
-
-
Sample Loading:
-
Heat 10OBC to Isotropic phase (
). -
Fill cells via capillary action.[1]
-
Cool slowly (
) to Smectic phase to ensure domain alignment.
-
-
Measurement:
-
Apply sinusoidal voltage (
). -
Sweep frequency from 20 Hz to 10 MHz.
-
Record Capacitance (
) and Loss Tangent ( ).
-
-
Data Analysis:
-
Extract Real Permittivity:
-
Fit data to the Cole-Cole Equation to find relaxation frequency (
).
-
Applications & Relevance
Liquid Crystal Displays (LCDs)
While 10OBC itself is often a precursor, its smectic layering is used in Smectic A (SmA)** scattering modes. The high temperature stability provided by the dimer structure makes it a candidate for high-durability optical shutters.[1]
Drug Delivery Systems (Lipid Mimicry)
In pharmaceutical research, 10OBC serves as a supramolecular model .
-
Prodrug Strategy: The dimerization of the carboxylic acid mimics how fatty acid-conjugated drugs behave. By forming a non-polar dimer, the complex can permeate lipid bilayers (cell membranes) more effectively than the polar monomer. Once inside the cytosol (pH 7.4), the equilibrium shifts, releasing the active polar monomer.
-
Formulation: Its ability to form stable smectic (lamellar) phases makes it useful in stabilizing liposomes or solid lipid nanoparticles (SLNs).
References
-
Structural & Phase Transitions
-
Dielectric Properties of Fluorinated Analogues
-
Dipole Moments in Benzoic Acid Derivatives
-
DFT & Electronic Properties
-
General Liquid Crystal Physics
Sources
- 1. youtube.com [youtube.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. ossila.com [ossila.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. indico.global [indico.global]
Methodological & Application
Application Note: Synthesis of 4'-Decyloxybiphenyl-4-carboxylic Acid
Abstract
This document provides a detailed guide for the synthesis of 4'-Decyloxybiphenyl-4-carboxylic acid, a molecule of significant interest in materials science, particularly in the formulation of liquid crystals, and as a key intermediate in the development of novel pharmaceuticals. We present a robust and well-established two-step synthetic pathway. The initial step involves the creation of the biphenyl backbone via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key hydroxy-functionalized intermediate. The subsequent step introduces the decyloxy tail through a Williamson ether synthesis. This guide is intended for researchers in organic synthesis, materials science, and medicinal chemistry, offering not only step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Strategic Overview
4'-Decyloxybiphenyl-4-carboxylic acid possesses a molecular architecture that imparts unique properties, such as the ability to form liquid crystalline phases. The structure consists of a rigid biphenyl core, a flexible decyl ether tail, and a terminal carboxylic acid group. This combination of a rigid core and a flexible chain is a classic design element for calamitic (rod-like) liquid crystals. The carboxylic acid moiety provides a site for further functionalization or for influencing molecular packing through hydrogen bonding.
The synthetic strategy outlined herein is designed for efficiency, scalability, and high purity of the final product. It is a convergent synthesis that builds the molecule in two key stages:
-
Formation of the Biphenyl Core: We employ the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in forming carbon-carbon bonds between aromatic rings.[1]
-
Alkylation of the Phenolic Group: The introduction of the ten-carbon alkyl chain is achieved via the Williamson ether synthesis, a classic and dependable Sₙ2 reaction.[2][3]
This approach allows for the modular construction of the target molecule, where each step can be optimized and the purity of the intermediates can be confirmed before proceeding.
Overall Synthetic Workflow
The diagram below illustrates the two-step synthetic pathway from commercially available starting materials to the final product.
Figure 1: High-level workflow for the synthesis of the target compound.
Protocol I: Synthesis of 4'-Hydroxybiphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl systems.[1][4] The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst.[5][6]
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Bromophenol | 173.01 | 10.0 | 1.73 g | Aryl halide partner |
| (4-Carboxyphenyl)boronic acid | 165.95 | 11.0 | 1.83 g | 1.1 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.2 | 231 mg | Pd(0) catalyst, 2 mol% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g | Base, 3.0 equivalents |
| 1,4-Dioxane | 88.11 | - | 40 mL | Organic solvent |
| Deionized Water | 18.02 | - | 10 mL | Aqueous phase |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromophenol (1.73 g, 10.0 mmol), (4-carboxyphenyl)boronic acid (1.83 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove oxygen, which can degrade the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol). The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexanes with 1% Acetic Acid). The reaction is typically complete within 16 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of water.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.
-
Acidify the aqueous layer to a pH of approximately 2-3 using 2M HCl. A white precipitate will form.
-
-
Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.
-
Dry the product in a vacuum oven at 60°C overnight to yield 4'-hydroxybiphenyl-4-carboxylic acid. Expected yield: 85-95%.
-
Protocol II: Synthesis of 4'-Decyloxybiphenyl-4-carboxylic Acid via Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2] For this synthesis, the phenoxide of the biphenyl intermediate is generated in situ using a mild base like potassium carbonate. A primary alkyl halide (1-bromodecane) is crucial to ensure the Sₙ2 pathway is favored over the competing E2 elimination, which is more prevalent with secondary or tertiary halides.[8][9]
Reaction Mechanism: Williamson Ether Synthesis
Figure 3: Mechanism of the Williamson ether synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4'-Hydroxybiphenyl-4-carboxylic acid | 214.22 | 8.0 | 1.71 g | Intermediate from Step 1 |
| 1-Bromodecane | 221.19 | 8.8 | 1.95 g | Alkylating agent, 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 138.21 | 24.0 | 3.32 g | Base, 3.0 equivalents |
| Acetone | 58.08 | - | 50 mL | Polar aprotic solvent |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-hydroxybiphenyl-4-carboxylic acid (1.71 g, 8.0 mmol), potassium carbonate (3.32 g, 24.0 mmol), and acetone (50 mL).
-
Reagent Addition: Add 1-bromodecane (1.95 g, 8.8 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) with vigorous stirring. The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate / 70% Hexanes). The reaction is typically complete in 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
-
Purification (Acid-Base Extraction & Recrystallization):
-
Dissolve the crude solid in approximately 40 mL of diethyl ether.
-
Transfer to a separatory funnel and extract with 1M NaOH solution (2 x 30 mL). The product will move to the aqueous layer as its sodium salt.[10]
-
Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any remaining unreacted 1-bromodecane.
-
Acidify the aqueous layer with 2M HCl until a pH of 2-3 is reached, causing the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hot acetic acid, to obtain pure 4'-Decyloxybiphenyl-4-carboxylic Acid as a white solid.[10][11]
-
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at 60°C. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Expected Results and Characterization
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| 4'-Hydroxybiphenyl-4-carboxylic acid | White solid | 85-95 | ~215-217 |
| 4'-Decyloxybiphenyl-4-carboxylic Acid | White solid | 80-90 | Literature: ~230-235 |
Analytical Data for 4'-Decyloxybiphenyl-4-carboxylic Acid (C₂₃H₃₀O₃): [12]
-
Molecular Weight: 354.48 g/mol
-
¹H NMR (Expected Signals): Resonances corresponding to the aromatic protons of the biphenyl core, a triplet for the -OCH₂- group around 4.0 ppm, multiplets for the aliphatic chain protons, and a terminal methyl triplet around 0.9 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>12 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch (~1680), C-O-C stretch (~1250), and aromatic C-H stretches.
References
-
The Williamson Ether Synthesis. Link
-
Williamson Ether Synthesis - Chemistry Steps. Link
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Link
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Link
-
Williamson ether synthesis. Wikipedia. Link
-
The Williamson Ether Synthesis. Master Organic Chemistry. Link
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. Link
-
The Williamson Ether Synthesis. Chemistry LibreTexts. Link
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. Link
-
Synthesis method for 4,4'-biphenyldicarboxylic acid. Google Patents. Link
-
Suzuki Coupling. Organic Chemistry Portal. Link
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
-
Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.com. Link
-
4'-decyloxybiphenyl-4-carboxylic acid (C23H30O3). PubChem. Link
-
n-benzyl-4-phenylbutyramide. Organic Syntheses. Link
-
Method for synthesizing 4, 4' -biphenyldicarboxylic acid. Google Patents. Link
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. Link
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Link
-
Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. Google Patents. Link
-
4′-Hydroxybiphenyl-4-carboxylic acid. National Institutes of Health. Link
-
Esterification of Carboxylic Acids. Organic Syntheses. Link
-
Isolation of a Carboxylic acid. Reddit. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 69367-32-4 (C23H30O3) [pubchemlite.lcsb.uni.lu]
High-Performance & Coordination Polymer Synthesis: Biphenyl Carboxylic Acid Platforms
Executive Summary & Strategic Rationale
Biphenyl carboxylic acid monomers, particularly 4,4'-biphenyldicarboxylic acid (BPDA) , represent a critical junction in materials science. Their rigid, conjugated biphenyl core confers exceptional thermal stability and mechanical strength to covalent polymers (aramids), while their length and symmetry make them ideal organic linkers for Metal-Organic Frameworks (MOFs) like UiO-67.
For drug development professionals, these two pathways offer distinct utilities:
-
Covalent Organic Polymers (Polyamides): Used in high-performance medical device components requiring sterilization resistance and mechanical integrity.
-
Coordination Polymers (MOFs): Used as porous nanocarriers for targeted delivery of chemotherapeutics (e.g., Camptothecin, Doxorubicin).
This guide details the Yamazaki-Higashi phosphorylation method for polyamides (overcoming solubility limits) and Modulated Solvothermal Synthesis for MOFs (controlling defect engineering for drug loading).
Covalent Polymerization: High-Performance Polyamides
Technique: Direct Polycondensation via Phosphorylation (Yamazaki-Higashi Method)[1][2]
The Challenge: Solubility & Reactivity
Traditional acid chloride routes for BPDA are moisture-sensitive and often lead to low molecular weights due to the extreme rigidity of the biphenyl backbone, which causes premature precipitation. The Yamazaki-Higashi method utilizes triphenyl phosphite (TPP) to activate the carboxylic acid in situ, allowing reaction in a solvating medium containing metal salts.
Reagents & Materials
-
Monomer A: 4,4'-Biphenyldicarboxylic acid (BPDA) [Purified, >99%]
-
Monomer B: Aromatic diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline for flexibility)
-
Activator: Triphenyl phosphite (TPP)[2]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) [Anhydrous]
-
Solubility Promoter: Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) [Dried at 150°C for 6h]
Step-by-Step Protocol
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Salt Dissolution: Charge NMP (25 mL) and LiCl (1.0 g). Heat to 100°C until LiCl is fully dissolved. Rationale: LiCl disrupts inter-chain hydrogen bonding of the growing polyamide, preventing premature precipitation.
-
Monomer Addition: Cool to room temperature. Add BPDA (5.0 mmol), Diamine (5.0 mmol), TPP (10 mmol), and Pyridine (5 mL).
-
Polymerization:
-
Purge with N₂ for 15 mins.
-
Heat the mixture to 115°C for 12 hours .
-
Observation: The solution should become viscous. If it turns cloudy/opaque, the polymer has precipitated (molecular weight growth has stopped).
-
-
Workup: Pour the viscous solution into a large excess of Methanol (500 mL) under vigorous stirring.
-
Purification: Filter the fiber/powder. Soxhlet extract with methanol for 24 hours to remove residual phenol (TPP byproduct) and pyridine.
-
Drying: Vacuum dry at 100°C overnight.
Self-Validating Quality Control
-
Inherent Viscosity (
): Dissolve 0.5 g/dL in concentrated H₂SO₄ at 30°C. Target: > 0.5 dL/g. Lower values indicate premature precipitation. -
FTIR Verification: Look for Amide I band (~1650 cm⁻¹) and absence of Carboxylic Acid O-H stretch (~2500-3300 cm⁻¹ broad).
Coordination Polymerization: Zr-MOF (UiO-67) for Drug Delivery
Technique: Solvothermal Synthesis with Acid Modulation
The Challenge: Crystal Quality vs. Defect Engineering
UiO-67 is formed by Zr₆ clusters coordinated by BPDA. For drug delivery, "perfect" crystals are often less desirable than "defective" ones, as missing linkers create larger pores for drug encapsulation. We use Acid Modulation (HCl or Acetic Acid) to compete with BPDA, slowing nucleation and controlling defect density.
Reagents
-
Metal Source: ZrCl₄ (anhydrous)
-
Linker: 4,4'-Biphenyldicarboxylic acid (BPDA)[4]
-
Modulator: Glacial Acetic Acid (for defects) or HCl (for crystallinity)
Step-by-Step Protocol
-
Pre-Dissolution (Critical):
-
In a vial, dissolve ZrCl₄ (0.5 mmol) in DMF (10 mL).
-
Add BPDA (0.5 mmol). Note: BPDA has poor solubility in DMF at RT. Sonication for 20 mins is mandatory.
-
Add Modulator: Acetic Acid (30 equivalents relative to Zr).
-
-
Solvothermal Reaction:
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.[4]
-
Seal and heat to 120°C for 24–48 hours .
-
Safety: Do not exceed the pressure rating of the vessel.
-
-
Isolation & Activation:
-
Cool to room temperature. Centrifuge (6000 rpm, 15 min) to collect the white powder.
-
Solvent Exchange: Wash with fresh DMF (3x) to remove unreacted BPDA. Then wash with Acetone (3x) over 2 days to exchange the pore solvent.
-
Activation: Heat under vacuum at 100°C for 12 hours. Warning: Higher temperatures (>150°C) may collapse the framework if defects are high.
-
Self-Validating Quality Control
-
PXRD (Powder X-Ray Diffraction): Confirm sharp peaks at low angles (2
= 5-10°) characteristic of the UiO topology. -
BET Surface Area: Perform N₂ adsorption isotherm. Target Surface Area: ~1500–2500 m²/g. Lower values suggest incomplete activation or pore collapse.
Visualized Workflows
Polyamide Synthesis (Yamazaki-Higashi)[1][2]
Caption: The Yamazaki-Higashi pathway utilizes metal salts (LiCl) to maintain solubility of the rigid biphenyl chain during growth.
MOF Synthesis (UiO-67)
Caption: Solvothermal workflow for UiO-67. Modulation is the critical control point for drug delivery applications.
Comparative Data & Troubleshooting
| Feature | Yamazaki-Higashi (Polyamide) | Solvothermal (MOF/UiO-67) |
| Primary Interaction | Covalent (Amide Bond) | Coordination (Zr-Carboxylate) |
| Key Challenge | Solubility of rigid chain | Crystal defects & Linker solubility |
| Solvent System | NMP/LiCl (High Polarity) | DMF (Solvothermal) |
| Temperature | 115°C (Reflux) | 120°C (Autoclave pressure) |
| Critical Failure | Precipitation = Low Mw | Amorphous powder = No porosity |
| Validation | Viscosity > 0.5 dL/g | BET Area > 1500 m²/g |
Troubleshooting Guide
-
Problem: BPDA monomer remains undissolved in MOF synthesis.
-
Solution: BPDA is notoriously insoluble. Do not rely on heat alone. Sonicate the DMF/BPDA mixture for 20 minutes before adding ZrCl₄. If issues persist, slightly increase the DMF volume or use Diethylformamide (DEF).
-
-
Problem: Polyamide precipitates immediately upon heating.
-
Solution: The LiCl concentration is insufficient. Increase LiCl to 5-8 wt% relative to the solvent. Ensure the system is strictly anhydrous; water deactivates the TPP intermediate.
-
References
-
Direct Synthesis of Polyamides (Yamazaki-Higashi)
- García, J. M., et al. (2010). "High-performance aromatic polyamides." Progress in Polymer Science.
-
Protocol Grounding:
-
UiO-67 Synthesis & Modulation
- Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
-
Protocol Grounding:[8]
-
Solubility & Characterization
Sources
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment [mdpi.com]
- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Fabrication of Thin Films using 4'-Decyloxybiphenyl-4-carboxylic Acid (DB10COOH)
[1][2]
Executive Summary
This guide details the fabrication of highly ordered thin films using 4'-Decyloxybiphenyl-4-carboxylic Acid (DB10COOH) .[1][2] This molecule is a classic rod-like amphiphile, widely utilized in liquid crystal (LC) alignment, organic field-effect transistors (OFETs), and fundamental surface science.[1][2][3]
Its utility stems from its dual functionality:
-
The Biphenyl Core: Provides rigid
- stacking interactions, essential for semi-conducting properties and structural stability.[3] -
The Carboxylic Acid Head: Facilitates strong anchoring to metal oxides (ITO,
) via hydrogen bonding or coordination, and enables supramolecular dimerization.[3]
This document outlines two primary fabrication protocols: Solution Adsorption (Self-Assembly) for scalable LC alignment layers, and Langmuir-Blodgett (LB) Deposition for precise, layer-by-layer molecular control.[1][2][3]
Material Science & Mechanistic Insight
To fabricate high-quality films, one must understand the molecular behavior of DB10COOH.
Molecular Geometry and Dimerization
Unlike simple fatty acids (e.g., Stearic Acid), DB10COOH possesses a rigid biphenyl core.[2][3] In non-polar solvents or at the air-water interface, the carboxylic acid groups interact to form hydrogen-bonded dimers .[1] This dimerization effectively doubles the molecular length, stabilizing the mesophase and enhancing the ordering of the film.
Surface Anchoring Mechanism
When deposited on hydrophilic substrates (e.g., Hydroxyl-terminated Silica or Indium Tin Oxide), the carboxylic acid group acts as the anchor.[2][3]
-
On Acidic/Neutral Surfaces: Anchoring is driven by hydrogen bonding between the -COOH and surface -OH groups.[1][2]
-
On Basic/Reactive Surfaces: The acid may deprotonate to form a carboxylate (
) - metal coordination bond, which is mechanically more robust.[1][2]
Visualization of Molecular Organization
Figure 1: Mechanistic pathway of DB10COOH organization from free molecule to functional alignment layer.[2][3]
Protocol A: Self-Assembled Monolayers (SAMs) via Solution Adsorption[1][2][3]
Best for: Liquid Crystal alignment layers, surface passivation, and rapid prototyping.[2][3] Principle: Spontaneous adsorption of the carboxylic head group onto a hydroxyl-rich surface.
Reagents & Equipment
-
Solute: 4'-Decyloxybiphenyl-4-carboxylic Acid (>98% purity).[1][2]
-
Solvent: Tetrahydrofuran (THF) or Ethanol (Absolute).[2][3] Note: THF solubilizes the biphenyl core better than ethanol.
Step-by-Step Procedure
-
Substrate Preparation (Critical):
-
Solution Preparation:
-
Deposition:
-
Rinsing & Annealing:
Protocol B: Langmuir-Blodgett (LB) Deposition[1][2][3][4]
Best for: Precise thickness control (monolayer/multilayer), Organic Electronics, Fundamental studies.[2][3] Principle: Mechanical compression of molecules at the air-water interface followed by transfer to a solid substrate.
Reagents & Equipment[1][2][3]
-
Subphase: Ultrapure water (18.2 M
cm).[2][3] -
Substrate: Hydrophobized Glass or Silicon (for Y-type deposition).[1][2][3]
Step-by-Step Procedure
-
Trough Cleaning:
-
Spreading:
-
Isotherm Compression:
-
Deposition (Vertical Dipping):
-
Upstroke (Emersion): For hydrophilic substrates, start with the substrate under water.[3] Pull up.
-
Downstroke (Immersion): For hydrophobic substrates, start above water.[2][3] Push down.
-
Dipping Speed: 2 mm/min. Why? Slow speeds prevent hydrodynamic shear from disrupting the crystalline order.
-
Transfer Ratio (TR): Monitor TR. A value near 1.0 indicates perfect transfer.[3]
-
LB Workflow Diagram
Figure 2: Operational workflow for Langmuir-Blodgett deposition of DB10COOH.[1][2]
Characterization & Validation
To ensure the "Trustworthiness" of your film, perform the following checks:
| Technique | Parameter Measured | Expected Result for DB10COOH |
| Contact Angle | Surface Wettability | > 90° (Hydrophobic) . Indicates alkyl tails are pointing up (away from substrate).[2][3] |
| Ellipsometry | Film Thickness | ~2.0 - 2.5 nm per monolayer.[1][2] Consistent with the length of the biphenyl + C10 tail.[3] |
| FTIR (Grazing Angle) | Molecular Orientation | Strong |
| POM | LC Alignment | When used in an LC cell, the film should induce Dark State (Homeotropic) between crossed polarizers.[3] |
Troubleshooting Guide
-
Problem: Low Contact Angle (< 60°).
-
Problem: Hysteresis in LB Isotherm.
-
Problem: "Foggy" Film.
References
-
Molecular Structure & Properties: PubChem. 4'-Decyloxybiphenyl-4-carboxylic acid.[1][2] Compound Summary. Available at: [Link][1][2][3]
-
LC Alignment Mechanism: Abbott, N. L., et al. "Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals."[1][2] Langmuir, 2005.[2][3] Available at: [Link]
-
LB Film Protocols (General Biphenyls): Topacli, C., et al. "Structural characterization of Langmuir-Blodgett films of 4,5-bis(dodecyloxy)phthalic acid."[1][2][3] Materials Science and Engineering: C, 2008.[2][3] Available at: [Link][1][2][3]
-
Surface Anchoring: Mohr, S., et al. "Coverage-Dependent Anchoring of 4,4'-Biphenyl Dicarboxylic Acid to CoO(111) Thin Films."[1][2][3][6] Langmuir, 2017.[2][3][6][7] Available at: [Link][1][2][3]
Sources
- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 2. PubChemLite - [1,1'-biphenyl]-4-carboxylic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][1,4]diazepin-8-yl)ethoxy]-3,3'-dimethyl (C31H30N4O4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of Langmuir-Blodgett films of 4,5-bis(dodecyloxy)phthalic acid [aperta.ulakbim.gov.tr]
- 5. Langmuir and Langmuir-Blodgett films of N-(4-octadecyloxy-2-hydroxybenzylidene) derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coverage-Dependent Anchoring of 4,4 '-Biphenyl Dicarboxylic Acid to CoO(111) Thin Films - FAU CRIS [cris.fau.de]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Decyloxybiphenyl-4-carboxylic Acid
Welcome to the technical support guide for the purification of 4'-Decyloxybiphenyl-4-carboxylic Acid (DOBCA). This document is designed for researchers, medicinal chemists, and materials scientists who require this liquid crystal precursor in high purity for their applications. Achieving high purity is critical, as even trace impurities can significantly alter the phase transition temperatures and electro-optical properties of liquid crystal formulations[1][2].
This guide provides a structured approach to purification, moving from frequently asked questions to in-depth troubleshooting protocols. We will explore the causality behind experimental choices, ensuring you not only follow the steps but also understand the underlying principles for more effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Decyloxybiphenyl-4-carboxylic Acid and what are its primary applications?
4'-Decyloxybiphenyl-4-carboxylic Acid, also known as 4-(4-decoxyphenyl)benzoic acid, is an organic compound with a rigid biphenyl core, a flexible decyloxy tail, and a terminal carboxylic acid group[3][4]. This molecular structure makes it a key component in the synthesis of thermotropic liquid crystals and a valuable intermediate in drug development, particularly for agents targeting inflammation and cancer[5][6]. Its purity is paramount for predictable material properties and reliable biological activity.
Q2: What are the most common impurities encountered during the synthesis of DOBCA?
Impurities typically arise from unreacted starting materials or side-products from the synthesis, which often involves a Suzuki-Miyaura cross-coupling or a similar coupling reaction[5][7]. Common impurities include:
-
Starting Materials: Unreacted 4-bromobenzoic acid derivatives or 4-decyloxyphenylboronic acid.
-
Homocoupling Products: Biphenyl (from the boronic acid) or 4,4'-biphenyldicarboxylic acid.
-
Inorganic Salts: Residual palladium catalysts and base (e.g., potassium carbonate) from the coupling reaction[7].
-
Colored Byproducts: Often polymeric or degradation products formed during the reaction, which can be highly colored.
Q3: Which purification methods are most effective for DOBCA?
The choice of method depends on the nature and quantity of the impurities. The most effective techniques, often used in combination, are:
-
Recrystallization: The primary method for removing small amounts of impurities from a solid organic compound. It is highly effective for DOBCA[8][9].
-
Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Column Chromatography: Used for separating complex mixtures or when recrystallization is ineffective. It is particularly useful for removing closely related structural analogs[5][6][7].
-
Sublimation: An option for removing non-volatile impurities if the compound has a suitable vapor pressure below its decomposition temperature[10][11].
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter during the purification of 4'-Decyloxybiphenyl-4-carboxylic Acid.
Initial Purification Strategy Decision Tree
Before diving into specific protocols, this decision tree can help you select the most appropriate starting point based on the state of your crude product.
Caption: Initial decision guide for selecting a purification method.
Problem 1: The crude product contains significant neutral or basic impurities (e.g., unreacted starting materials).
Solution: Acid-Base Extraction
Causality: The carboxylic acid group of DOBCA is readily deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or basic organic impurities will remain in the organic phase, allowing for a clean separation.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude DOBCA product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction.
-
Separation: Allow the layers to separate. The deprotonated DOBCA sodium salt will be in the upper aqueous layer. Drain and discard the lower organic layer containing the neutral/basic impurities.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining organic impurities. Discard the organic wash.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring. DOBCA will precipitate out as a white solid as the solution becomes acidic (verify with pH paper, aim for pH ~2).
-
Isolation: Collect the pure DOBCA precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter paper with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for purification via acid-base extraction.
Problem 2: After initial purification, the product is still off-white or has a low melting point.
Solution: Recrystallization
Causality: Recrystallization is a powerful technique based on the principle that the solubility of a compound in a solvent increases with temperature[12]. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures[8][13]. As the solution cools slowly, the target compound's solubility decreases, leading to the formation of a pure crystal lattice that excludes impurities[9].
Key Experimental Choices: Solvent Selection
The selection of an appropriate solvent is the most critical step. For biphenyl carboxylic acids, mixed solvent systems are often effective[14].
| Solvent System | Rationale & Use Case |
| Ethanol/Water | DOBCA is soluble in hot ethanol but less soluble in water. This system is excellent for removing more polar impurities. |
| Toluene/Heptane | DOBCA is soluble in hot toluene. Heptane acts as an anti-solvent. Good for removing less polar impurities. |
| Acetic Acid | Acetic acid can be a good solvent for carboxylic acids due to hydrogen bonding, but can be difficult to remove completely[15]. |
Step-by-Step Protocol: Recrystallization (Ethanol/Water System)
-
Dissolution: Place the impure DOBCA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This ensures the solution is saturated[16].
-
Decolorization (if needed): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities[13][17].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. Performing this step quickly and with pre-warmed glassware prevents premature crystallization[13].
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities[18].
-
Inducing Crystallization (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure DOBCA[12][18].
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 10-15 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (in this case, a 50:50 ethanol/water mix) to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven. The final product should be a white, crystalline solid with a sharp melting point.
Problem 3: During recrystallization, the product "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. When the solution cools, the compound melts before it can crystallize.
-
Solution: Switch to a lower-boiling point solvent or solvent system.
-
-
Cause: The solution is too concentrated, leading to supersaturation.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again[18].
-
-
Cause: The rate of cooling is too fast.
-
Solution: Insulate the flask to ensure very slow cooling. Do not place it directly in an ice bath from a high temperature.
-
Problem 4: Purity is not sufficiently high after recrystallization, and impurities have similar polarity.
Solution: Column Chromatography
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent)[19]. Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster with the mobile phase[6].
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexane or petroleum ether.
-
Sample Loading: Dissolve the crude DOBCA in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A common gradient might be from 100% petroleum ether to a 90:10 mixture of petroleum ether:ethyl acetate. The carboxylic acid group often requires the addition of a small amount of acetic acid (e.g., 0.5-1%) to the eluent to prevent peak tailing.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure DOBCA.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
| Chromatography Parameters | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Gradient of Petroleum Ether / Ethyl Acetate + 0.5% Acetic Acid | Allows for the elution of non-polar impurities first, followed by the target compound. Acetic acid improves the peak shape of carboxylic acids by preventing interaction with acidic silanol groups on the silica surface. |
References
- Methods of Purification of Organic Compounds | NCERT 11 Chemistry. (n.d.).
- Methods of Purification of Organic Compounds | CK-12 Foundation. (2025, November 18).
- Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12).
- methods of purification of organic compounds - BYJU'S. (2019, October 16).
- 2.5: SUBLIMATION - Chemistry LibreTexts. (2021, June 20).
- Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
- 4'-decyloxybiphenyl-4-carboxylic acid (C23H30O3). (n.d.). PubChem.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
- 4'-N-DECYLOXYBIPHENYL-4-CARBOXYLIC ACID | 69367-32-4. (2023, June 8). ChemicalBook.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.
- Ascentis® Express Biphenyl UHPLC and HPLC Columns. (n.d.). Sigma-Aldrich.
- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC.
- Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. (n.d.). Google Patents.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- 4-Biphenylcarboxylic acid synthesis. (n.d.). ChemicalBook.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate.
- Synthesis method for 4,4'-biphenyldicarboxylic acid. (n.d.). Google Patents.
- Purification of deteriorated liquid crystals by employing porous metal–organic- framework/polymer composites. (2015, March 1). Semantic Scholar.
- 2,3-PYRAZINEDICARBOXYLIC ACID. (n.d.). Organic Syntheses.
- Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Recrystallization. (2020, January 10). YouTube.
- Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021, February 17). ResearchGate.
- TERT-BUTYL ETHYL FUMARATE. (n.d.). Organic Syntheses.
- Protein purification and crystallization artifacts: The tale usually not told. (n.d.). PMC.
- LIQUID CRYSTALS AS A CUBO-HEXAGONAL TOPICAL CONTROLLED DRUG DELIVERY SYSTEM. (2024, February 11). Pharmacophore.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. PubChemLite - 69367-32-4 (C23H30O3) [pubchemlite.lcsb.uni.lu]
- 4. 4'-N-DECYLOXYBIPHENYL-4-CARBOXYLIC ACID | 69367-32-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. reddit.com [reddit.com]
- 15. prepchem.com [prepchem.com]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
Technical Support Center: Resolving Solubility Challenges of Biphenyl Carboxylic Acids in Ethanol
Welcome to the technical support center for handling biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this class of compounds in ethanol. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and make informed decisions in your experimental design.
Conceptual Overview: The "Why" Behind Solubility Challenges
Biphenyl carboxylic acids, a common scaffold in medicinal chemistry, often present a solubility puzzle. Their structure contains a large, nonpolar biphenyl core, which is hydrophobic ("water-fearing"), and a polar carboxylic acid group, which is hydrophilic ("water-loving").[1][2][3] Solubility in a given solvent, such as ethanol, is a delicate balance between these opposing characteristics.
Ethanol is a polar protic solvent, capable of forming hydrogen bonds.[4] While it can interact favorably with the carboxylic acid group, the large, nonpolar biphenyl structure disrupts the solvent-solvent interactions of ethanol, making dissolution energetically less favorable.[5][6] Furthermore, carboxylic acids can form strong hydrogen-bonded dimers in solution, which can also hinder solubility.[1][3][4][7]
Frequently Asked Questions (FAQs)
Q1: Why is my biphenyl carboxylic acid not dissolving in ethanol, even though it's listed as "soluble"?
The term "soluble" can be relative. For instance, fenbufen is described as sparingly soluble in ethanol, with a solubility of approximately 0.2 mg/ml.[8][9] Diflunisal, another biphenyl carboxylic acid, is also soluble in ethanol, with a reported solubility of about 25 mg/ml.[10][11][12] These values highlight that solubility can vary significantly between different biphenyl carboxylic acid derivatives. Always refer to specific solubility data for your compound of interest if available. Factors such as purity, crystalline form (polymorphism), and the exact grade of ethanol can also influence solubility.
Q2: I've heated the mixture, but the compound precipitates out upon cooling. What's happening?
This is a common observation and is directly related to the temperature dependence of solubility. For most solids, solubility increases with temperature.[13][14][15] When you heat the ethanol, you provide more kinetic energy to the solvent molecules, allowing them to better overcome the intermolecular forces of the solid biphenyl carboxylic acid and accommodate it in solution. Upon cooling, the kinetic energy decreases, and the solution becomes supersaturated. The compound then precipitates out as the system returns to a lower energy state.
Q3: Can I simply add more ethanol to dissolve my compound?
While adding more solvent will eventually dissolve the solute, it may not be practical for your experiment. This approach can lead to very dilute solutions, which might be unsuitable for subsequent reactions or analyses. It is often more effective to employ techniques that enhance the intrinsic solubility of the compound in a reasonable volume of solvent.
Q4: Will switching to a different alcohol, like methanol, improve solubility?
Methanol is more polar than ethanol and may offer slightly different solubility characteristics. However, the fundamental challenge of the large nonpolar biphenyl group remains. While worth considering as part of a broader solvent screening, a simple switch to another short-chain alcohol may not provide a dramatic improvement.
Q5: Does the position of the carboxylic acid group on the biphenyl ring matter for solubility?
Yes, the position of the carboxylic acid group can influence solubility. Different isomers can have varying crystal lattice energies and abilities to interact with the solvent. For example, the solubility of 4,4'-biphenyldicarboxylic acid has been a subject of inquiry, indicating that its solubility profile can be challenging.[16][17]
Troubleshooting Guides: Practical Solutions to Enhance Solubility
When faced with a poorly soluble biphenyl carboxylic acid in ethanol, a systematic approach is key. The following guides provide step-by-step protocols and the rationale behind each technique.
Guide 1: Temperature Modification
Increasing the temperature is often the simplest first step to try and dissolve your compound.
Experimental Protocol: Temperature Elevation
-
Initial Slurry: Add your biphenyl carboxylic acid to the desired volume of ethanol at room temperature to form a slurry.
-
Gradual Heating: Place the vessel on a hot plate with magnetic stirring. Begin to warm the mixture gently.
-
Monitor Dissolution: Observe the solution as the temperature increases. Note the temperature at which the solid completely dissolves.
-
Controlled Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe if precipitation occurs.
Causality: Heating increases the kinetic energy of the ethanol molecules, enabling them to better solvate the biphenyl carboxylic acid molecules and break down the crystal lattice.[13][14]
Guide 2: pH Adjustment (Deprotonation)
For carboxylic acids, solubility is highly pH-dependent. By converting the carboxylic acid to its conjugate base (a carboxylate salt), you can dramatically increase its polarity and, therefore, its solubility in polar solvents like ethanol.[2][18]
Experimental Protocol: Base-Mediated Dissolution
-
Prepare a Basic Ethanolic Solution: Add a small amount of a suitable base to your ethanol. Common choices include sodium hydroxide or potassium hydroxide. The amount of base should be stoichiometrically equivalent to or slightly in excess of your biphenyl carboxylic acid.
-
Add the Biphenyl Carboxylic Acid: Introduce the biphenyl carboxylic acid to the basic ethanol solution with stirring.
-
Observe Dissolution: The formation of the more polar carboxylate salt should lead to rapid dissolution.
-
Neutralization (Optional): If your downstream application requires the neutral form of the acid, you can carefully re-acidify the solution with an acid like hydrochloric acid. Be aware that this will likely cause the compound to precipitate.
Causality: The deprotonation of the carboxylic acid group introduces an ionic charge, significantly increasing the molecule's polarity and its ability to interact favorably with the polar ethanol solvent.[2][6][18]
Guide 3: Co-Solvent Systems
The use of a co-solvent can modify the overall polarity of the solvent system to better accommodate the solute.[14][19]
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a range of co-solvents with varying polarities. Good candidates to pair with ethanol include:
-
More Polar: Water
-
Less Polar/Aprotic: Dichloromethane, Toluene
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
-
Prepare Binary Mixtures: Create a series of ethanol/co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1).
-
Test Solubility: Add a known amount of your biphenyl carboxylic acid to a fixed volume of each binary mixture.
-
Determine Optimal Ratio: Identify the co-solvent and ratio that provides the best solubility for your needs.
Causality: A co-solvent can disrupt the hydrogen bonding network of ethanol, creating a solvent environment that is more energetically favorable for solvating the nonpolar biphenyl portion of the molecule.[19] For example, adding a small amount of water can sometimes improve the solubility of organic acids.[20][21] Conversely, a less polar co-solvent can better interact with the hydrophobic biphenyl ring.
Quantitative Data Summary
| Compound | Solvent System | Reported Solubility |
| Fenbufen | Ethanol (95%) | Sparingly soluble[8] |
| Fenbufen | Ethanol | ~0.2 mg/mL[9] |
| Diflunisal | Ethanol | Soluble, ~25 mg/mL[10][11][12] |
| 4-Biphenylcarboxylic Acid | Ethanol | Soluble[13][22] |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting biphenyl carboxylic acid solubility.
The Impact of pH on Solubility
Caption: The equilibrium between the acidic and basic forms of a carboxylic acid.
References
- Vertex AI Search. Fenbufen.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Diflunisal | 22494-42-4 - ChemicalBook.
- Vertex AI Search. Fenbufen - ChemBK.
- Vertex AI Search. Fenbufen BP EP USP CAS 36330-85-5 Manufacturers and Suppliers - Price - Fengchen.
- Vertex AI Search. Fenbufen CAS#: 36330-85-5 - ChemicalBook.
- Vertex AI Search. Diflunisal | 22494-42-4 - ChemicalBook.
-
ACS Publications. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K | Journal of Chemical & Engineering Data. [Link]
-
Drugs.com. Diflunisal: Package Insert / Prescribing Information. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]
- Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
SciSpace. A review on solubility enhancement techniques. [Link]
-
Chemguide. an introduction to carboxylic acids. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
University of Johannesburg. Volatile Organic Compounds – Biphenyl Thermodynamic Interactions - UJ Content. [Link]
-
ResearchGate. Solubility comparison in ethanol. | Download Scientific Diagram. [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Science Ready. Carboxylic Acids – HSC Chemistry. [Link]
-
Ataman Kimya. BIPHENYL. [Link]
- Vertex AI Search. Solubility of Organic Compounds.
-
ResearchGate. What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. [Link]
-
YouTube. pH of an Aqueous Solution Test for Carboxylic Acids. [Link]
-
ACS Publications. Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid | Molecular Pharmaceutics. [Link]
-
NIH. Biphenyl | C6H5C6H5 | CID 7095 - PubChem. [Link]
- Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
- Google Patents.
-
EPA. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid Properties. [Link]
-
ResearchGate. The effect of pH on extraction of carboxylic acids from (a) M1 model.... [Link]
-
Chemistry LibreTexts. 4.4 Solubility. [Link]
- Google Patents.
-
Chemistry LibreTexts. 2.2: Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. [Link]
- Vertex AI Search. 4.
-
ACS Publications. Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. [Link]
-
Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Diflunisal | 22494-42-4 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpbr.in [ijpbr.in]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 19. wjbphs.com [wjbphs.com]
- 20. reddit.com [reddit.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Biphenyl-4-carboxylic Acid | 92-92-2 | TCI AMERICA [tcichemicals.com]
troubleshooting phase separation in mixtures containing 4'-Decyloxybiphenyl-4-carboxylic Acid
Technical Support Center: Troubleshooting Phase Separation in 4'-Decyloxybiphenyl-4-carboxylic Acid Mixtures
Executive Summary & Diagnostic Framework
4'-Decyloxybiphenyl-4-carboxylic acid (often abbreviated in literature as 10OBCA or similar variants like 10-biphenyl-acid ) is a high-temperature liquid crystal (LC) mesogen. Unlike simpler benzoic acid derivatives (e.g., 4-decyloxybenzoic acid), the biphenyl core significantly increases rigidity, resulting in elevated phase transition temperatures and reduced solubility in common organic solvents.
The Core Problem: Users frequently misidentify liquid crystalline phase transitions (e.g., Isotropic
Diagnostic Workflow
Use this flowchart to categorize your phase separation issue before proceeding to the specific solutions.
Figure 1: Diagnostic decision tree for identifying the root cause of phase inhomogeneity.
Technical Troubleshooting Guides (Q&A)
Solubility & Sample Preparation
User Question: "I am trying to dissolve 4'-Decyloxybiphenyl-4-carboxylic acid in ethanol/acetone for recrystallization, but it remains a white suspension even after sonication. Is my batch degraded?"
Scientist Response: Your batch is likely fine. The biphenyl core renders this molecule extremely insoluble in common low-boiling organic solvents ("brick dust" behavior).
-
The Science: The extended
-conjugation and strong intermolecular hydrogen bonding (dimerization of carboxylic acids) create a high lattice energy. Ethanol and acetone cannot disrupt these dimers effectively at standard boiling points. -
Solution:
-
Switch Solvents: Use DMF (Dimethylformamide) , DMSO , or Pyridine . These are required to disrupt the hydrogen bond network.
-
Thermal Activation: You must heat the solvent significantly. For spectroscopic grade solutions, we recommend Pyridine as it acts as both a solvent and a proton acceptor, breaking the acid dimers.
-
Protocol:
-
Weigh sample into a vial.[1]
-
Add Pyridine (concentration < 5 wt% for initial test).
-
Heat to 80–100°C with stirring.
-
Note: If the solution turns cloudy upon cooling to Room Temp (RT), this is normal crystallization.
-
-
Distinguishing LC Phases from Precipitation
User Question: "My sample melts around 240°C, but upon cooling to 200°C, it separates into 'oily' droplets or domains. Is this impurity precipitation?"
Scientist Response:
No, you are likely observing the Isotropic
-
The Science: 4'-alkoxybiphenyl-4-carboxylic acids exhibit high-temperature liquid crystalline phases. For the undecyloxy (C11) homologue, the Isotropic
SmA transition occurs at ~246°C [1]. The decyloxy (C10) analogue will have a very similar transition profile.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Validation Test (POM):
-
Place the sample between two glass slides (no cover slip for high temp).
-
Heat to the isotropic phase (clear liquid, >250°C).
-
Cool at 5°C/min.
-
Observation: If the "droplets" coalesce into a texture that is bright under crossed polarizers (bâtonnets or focal conic fans), this is a mesophase , not a precipitate. Impurities typically appear as dark, irregular aggregates or distinct crystals.
-
Stoichiometry in Hydrogen-Bonded Mixtures
User Question: "I am making a supramolecular LC mixture with a pyridine derivative (1:1 ratio). I see white crystals floating in a liquid phase at 150°C. Why?"
Scientist Response: This indicates a stoichiometric mismatch , likely leading to the crystallization of free 4'-Decyloxybiphenyl-4-carboxylic acid.
-
The Science: In H-bonded LC complexes (Acid + Base
Complex), the complex usually has a lower melting point than the pure acid component. If you have even a slight excess of the acid (e.g., 1.05:1 ratio), or if the complex dissociation constant is high at that temperature, the pure acid (melting point >250°C) will phase separate from the molten complex (melting point ~100–150°C) [2]. -
Corrective Action:
-
Verify Massing: Ensure molar precision. The acid has a high molecular weight (~354 g/mol ); small weighing errors shift the molar ratio significantly.
-
Annealing: Heat the mixture to the isotropic point of the pure acid (>260°C) for 5 minutes to ensure complete homogenization, then cool rapidly to the complex's mesophase temperature to kinetically trap the homogeneous state.
-
Quantitative Data & Reference Values
Table 1: Estimated Phase Transition Data
Based on homologue extrapolation (C11 data [1]) and general biphenyl-acid behavior.
| Phase Transition | Approx. Temperature (°C) | Visual Characteristic (POM) |
| Crystal | ~180 – 200°C | Solid melts into viscous, birefringent fluid. |
| Smectic | ~240 – 260°C | Birefringent fluid becomes optically extinct (black). |
| Recrystallization (Cooling) | < 100°C (High Hysteresis) | Rapid formation of solid crystalline needles. |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility at 25°C | Solubility at 100°C | Recommended Use |
| Ethanol/Methanol | Insoluble | Poor | Washing impurities (acid will not dissolve). |
| Acetone/DCM | Insoluble | Poor | Not recommended. |
| DMF / DMSO | Sparingly Soluble | Soluble | Recrystallization. |
| Pyridine | Moderate | High | H-bonding complex formation; NMR solvent. |
Detailed Experimental Protocols
Protocol A: Polarized Optical Microscopy (POM) Preparation
Essential for distinguishing phase separation from mesophase formation.
-
Cleaning: Wash glass slides with ethanol and dry with nitrogen. Dust particles can nucleate false phases.
-
Loading: Place ~1 mg of solid acid (or mixture) on the slide.
-
Covering: Use a cover slip ONLY if testing < 200°C. For > 200°C, open preparation is preferred to prevent cover slip sliding/oxidation, or use high-temp sealant.
-
Heating:
-
Ramp rate: 10°C/min to 270°C (ensure fully Isotropic).
-
Hold: 2 mins.
-
-
Cooling:
-
Ramp rate: 2°C/min.
-
Trigger Point: Watch for "stars" or "batons" appearing from the black background. Capture images immediately.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Use to confirm purity and phase transitions.
-
Pan Selection: Hermetically sealed Aluminum pans (T_max 600°C).
-
Reference: Empty Aluminum pan.
-
Cycle:
-
Heat: 30°C
280°C @ 10°C/min. -
Cool: 280°C
30°C @ 10°C/min. -
Repeat Heat: 30°C
280°C @ 10°C/min (Analyze this 2nd scan).
-
-
Interpretation:
-
Sharp Peak (Heating): Melting point (Crystal
LC). -
Small Step/Peak (Heating): Smectic
Nematic or Nematic Isotropic. -
Broad/Double Peak: Indicates Phase Separation (impurity or non-stoichiometric mixture).
-
References
-
Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Source: ResearchGate.[2] URL:[Link] (Provides the authoritative phase sequence for the C11 homologue, establishing the high-temperature Smectic nature of this class).
-
Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Source: Royal Society of Chemistry (CrystEngComm). URL:[Link] (Demonstrates the principles of hydrogen-bonded LC mixtures and the stoichiometry issues leading to phase separation).
-
Biphenyl-4-carboxylic acid - Phase change data. Source: NIST Chemistry WebBook. URL:[Link] (Provides baseline thermal data for the biphenyl-carboxylic acid core).
Sources
minimizing decomposition during thermal analysis of biphenyl acids
Welcome to the technical support center for the thermal analysis of biphenyl acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these compounds while minimizing decomposition. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of Analyzing Biphenyl Acids
Biphenyl carboxylic acids are crucial intermediates in the synthesis of many pharmaceutical compounds.[1][2] Their thermal stability is a critical parameter that influences manufacturing processes, storage conditions, and drug product shelf-life.[3] However, their analysis is often complicated by thermal decomposition, which can occur concurrently with or even before melting. The primary decomposition pathways for biphenyl carboxylic acids are decarboxylation (the desired route for certain process insights) and ketonization (an undesirable side reaction that leads to a ring-closed product like fluorenone).[4][5] This guide provides expert insights and actionable protocols to help you control these variables.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the thermal analysis of biphenyl acids.
Q1: My sample is decomposing before it melts. How can I obtain an accurate melting point?
This is a common issue when a compound's melting point and decomposition onset temperature are very close.
Causality: Rapid heating rates can cause the sample to overshoot its melting temperature and enter the decomposition range prematurely. The thermal energy supplied is too high for the sample to reach equilibrium at its melting point before chemical degradation begins.
Solutions:
-
Reduce the Heating Rate: A slower heating rate (e.g., 1-2 °C/min) provides more time for the sample to achieve thermal equilibrium, often allowing for the separation of the melting endotherm from the decomposition exotherm or endotherm.[6]
-
Use a Small Sample Mass: A smaller sample size (1-3 mg) minimizes thermal gradients within the sample, leading to sharper transitions and better resolution between melting and decomposition events.[6]
-
Modulated DSC (MDSC): If available, this technique can be invaluable. MDSC separates the heat flow signal into reversing (heat capacity related, like melting) and non-reversing (kinetic, like decomposition) components, allowing for deconvolution of these overlapping events.
Q2: I'm seeing an unexpected mass loss at a low temperature in my TGA curve. What could be the cause?
An early mass loss often points to the presence of volatile substances.
Causality: Biphenyl acids, like many organic compounds, can retain residual solvents from their synthesis and purification processes or absorb moisture from the atmosphere.[7] This will appear as a mass loss step at a lower temperature than the principal decomposition.
Solutions:
-
Sample Pre-treatment: Dry your sample in a vacuum oven at a temperature below its melting point before analysis to remove any residual solvents or moisture.
-
TGA-MS or TGA-FTIR Analysis: To definitively identify the volatile components, use a hyphenated technique.[8] Coupling your TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the real-time analysis of evolved gases, confirming whether the mass loss is from water, a specific solvent, or an early decomposition product.[9][10]
-
Isothermal Hold: Add an isothermal hold step in your TGA method just below the temperature of the unexpected mass loss (e.g., at 100-120 °C for water). This will ensure all bound volatiles are removed before the main decomposition event begins.
Q3: How can I minimize the unwanted ketonization side reaction during analysis?
For biphenyl-2-carboxylic and biphenyl-2,2'-dicarboxylic acids, thermal decomposition can lead to a higher selectivity for ketonization over the desired decarboxylation pathway.[4]
Causality: The reaction mechanism at high temperatures can favor intramolecular cyclization (ketonization).
Solution:
-
Formation of Metal Carboxylates: A study has shown that converting the biphenyl carboxylic acid to its zinc(II) carboxylate salt can effectively suppress ketonization.[5] In one experiment, this method changed the biphenyl (decarboxylation product) to fluorenone (ketonization product) selectivity ratio to 17:1.[5] This approach alters the decomposition pathway away from free-radical mechanisms towards one involving charged intermediates, which disfavors ketonization.
Q4: My DSC/TGA baseline is noisy or drifting. What steps can I take to fix it?
A stable baseline is critical for accurate onset calculations and enthalpy measurements.
Causality: Baseline issues can stem from instrument contamination, improper crucible placement, gas flow instability, or a poor match between sample and reference pan masses.[11][12]
Solutions:
-
Crucible and Furnace Cleaning: Ensure the sample pan and the TGA/DSC furnace are clean. It's good practice to run a "burn-off" cycle (heating to a high temperature) with an empty crucible to remove any residues.[13]
-
Proper Purge Gas Flow: Use a consistent and appropriate flow rate for your purge gas (typically 20-50 mL/min for nitrogen).[4] Ensure there are no leaks in the gas lines.
-
Pan Positioning and Mass Matching: Make sure the crucible sits flat in the center of the sensor. For DSC, use a reference pan with a mass as close as possible to your sample pan + sample.[12]
-
Instrument Calibration: Regularly calibrate your instrument for temperature, heat flow (DSC), and mass (TGA) according to the manufacturer's guidelines and relevant standards like ISO 11358.[14]
Experimental Workflow & Logic
The following diagram illustrates a logical workflow for developing a robust thermal analysis method for biphenyl acids.
Caption: Workflow for Thermal Analysis Method Development.
Frequently Asked Questions (FAQs)
Q: What is the best purge gas for analyzing biphenyl acids? A: An inert gas, such as nitrogen or argon, is strongly recommended.[15][16] Using an oxidative atmosphere like air or oxygen will lower the decomposition temperature and introduce complex oxidative reactions, complicating the interpretation of your results.[9]
Q: What type of crucible should I use? A: For most applications up to 600 °C, standard aluminum crucibles are suitable for DSC. For TGA, alumina or platinum crucibles are preferred due to their higher temperature stability and inertness.[4][13] If there is any concern about the sample reacting with the crucible, platinum is the safest choice.
Q: What is a typical heating rate for TGA or DSC analysis of these compounds? A: A standard heating rate for initial screening is 10 °C/min.[4][16] However, as detailed in the troubleshooting section, this should be optimized (often lowered) based on the specific behavior of your compound to ensure the best resolution.
Q: How can I distinguish between a melting peak and a decomposition peak in DSC? A:
-
Visual Observation: If your instrument has a viewing window, melting is a visible phase change from solid to liquid. Decomposition often involves charring or gas evolution.
-
Re-run Experiment: After heating past the transition and then cooling, run the sample again. A melting peak will typically reappear (though it might be broader or at a slightly different temperature if some degradation occurred). A decomposition event is irreversible and will not reappear.
-
TGA Correlation: Run a simultaneous TGA/DSC or a separate TGA experiment.[17][18] If the DSC peak occurs at the same temperature as a mass loss event in the TGA, it is associated with decomposition.[7] A pure melting event shows no mass loss.
Q: What are the main decomposition pathways for biphenyl acids? A: The primary thermal decomposition pathways are decarboxylation and ketonization. The following diagram illustrates these competing reactions for biphenyl-2-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. cetco.com [cetco.com]
- 8. mt.com [mt.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. tainstruments.com [tainstruments.com]
- 13. How to Optimize TGA Crucible Conditions for Accurate Results [redthermo.com]
- 14. mahcopipe.com [mahcopipe.com]
- 15. cmclaboratories.com [cmclaboratories.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. iitk.ac.in [iitk.ac.in]
Technical Support Center: 4'-Decyloxybiphenyl-4-carboxylic Acid (DB10CA) Thin Films
Current Status: SYSTEM ACTIVE Ticket ID: DB10CA-SUPRA-001 Subject: Controlling Domain Size & Polymorphism at the Liquid-Solid Interface
Core Directive: The Engineering of Order
Welcome to the Technical Support interface for supramolecular self-assembly. You are likely working with 4'-Decyloxybiphenyl-4-carboxylic Acid (DB10CA) to model liquid crystalline behavior or screen pharmaceutical crystallization pathways.
The Central Challenge: DB10CA is an amphiphilic mesogen. Its assembly is a war between two forces:
-
Head-Group Hydrogen Bonding: The carboxylic acid moieties form cyclic dimers (
motif), driving linear chain formation. -
Tail-Group van der Waals Interactions: The decyloxy tails seek to maximize contact with the substrate (typically HOPG) and each other.
To control domain size, you must manipulate the Supersaturation Ratio (
Experimental Protocols (Standard Operating Procedures)
Protocol A: Solvent-Mediated Domain Sizing (The "Ink" Method)
Objective: Control domain size via solute-solvent interaction at the Liquid-Solid interface.
Mechanism: Solvents with high viscosity and moderate solubility for DB10CA (e.g., 1-Phenyloctane) promote slow, ordered growth. Volatile or low-viscosity solvents (e.g.,
| Parameter | Standard (Large Domains) | Fast Screen (Small Domains) | Notes |
| Solvent | 1-Phenyloctane (or 1-Octanol) | Tetradecane / Toluene | Phenyloctane is the "Gold Standard" for STM. |
| Concentration | Lower conc. = Slower nucleation = Larger domains. | ||
| Deposition | Drop-casting ( | Spin-coating | Drop-casting allows "in-situ" annealing. |
| Substrate Temp | Heating the substrate to |
Protocol B: Thermal Annealing (Ostwald Ripening)
Objective: Heal grain boundaries and merge small domains into single-crystalline monolayers.
-
Deposition: Apply DB10CA solution to freshly cleaved HOPG.
-
Initial Scan: Verify coverage (often shows "patchy" domains).
-
Heat Ramp: Raise temperature to
(approx. below the bulk clearing point). -
Hold: Maintain for 30–60 minutes.
-
Slow Cool: Ramp down at
to Room Temperature.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for optimizing domain size based on the "Concentration-in-Control" principle and solvent thermodynamics.
Caption: Workflow for optimizing DB10CA domain size. Blue nodes represent initial variables; Yellow nodes represent process interventions.
Troubleshooting & FAQ Matrix
Category: Domain Morphology & Stability
Q: I see "fuzzy" or unstable domains that change between scan lines. What is happening?
-
Diagnosis: The molecules are mobile on the surface, indicating weak adsorption or insufficient packing density. This is common in low-concentration samples where
. -
Fix:
-
Increase concentration slightly (e.g., from
M to M). -
Switch to a solvent that co-adsorbs or stabilizes the alkyl chains (e.g., 1-Phenyloctane or TCB ).
-
Reference: Solvent co-adsorption stabilizes the network by filling voids between alkyl tails (See Solvent controlled self-assembly [3]).
-
Q: My film shows a "Chicken-Wire" (porous) network instead of the expected linear rows. Why?
-
Diagnosis: This is a classic Polymorph Switch . While mono-carboxylic acids (like DB10CA) usually form linear dimers (lamellae), high-polarity solvents or specific concentrations can stabilize porous networks (often trimer-based or solvent-stabilized).
-
Fix:
-
Solvent Polarity: Switch to a non-polar solvent (e.g., Tetradecane) to favor the dense-packed linear phase.
-
Concentration: High concentrations often favor the dense (linear) phase, while low concentrations favor the porous phase (stabilized by solvent molecules in the pores). This is the "Inverse Concentration" effect seen in similar systems [2].
-
Category: Imaging Artifacts
Q: The tip keeps crashing or dragging molecules. Is my bias voltage wrong?
-
Diagnosis: Likely not a voltage issue, but a Viscosity/Insulation issue. The DB10CA layer might be too thick (multilayer formation).
-
Fix:
-
Operate in Constant Current Mode .
-
Tunneling Parameters: Set
(very low current) and to (sample bias). High impedance is required for organic monolayers. -
Dilute the sample. If you have multilayers, the tip cannot track the interface effectively.
-
Mechanistic Insight: The Dimerization Pathway
Understanding the molecular "handshake" is critical for troubleshooting.
Caption: The assembly hierarchy. H-bonds drive dimerization (primary), while alkyl chain van der Waals forces drive lamellar stacking (secondary).
References
-
Molecular Self-Assembly at the Liquid/Solid Interface. (General principles of nanocorrals and domain confinement). ResearchGate. 5
-
"Concentration-in-Control" Self-Assembly Concept Challenged. (Mechanisms of concentration-dependent polymorphism in carboxylic acids). Royal Society of Chemistry. 6[4]
-
Solvent Controlled Self-Assembly at the Liquid-Solid Interface Revealed by STM. (Critical data on how solvent choice dictates domain ordering). PubMed. 7[4]
-
Manipulating Molecular Self-Assembly Process at the Solid–Liquid Interface. (Review of external stimuli including temperature and flow). MDPI. 8
-
4'-Decyloxybiphenyl-4-carboxylic Acid Structure. (Chemical property verification). PubChem. 9
Sources
- 1. Controlled Construction of an Exquisite Three-Component Co-assembly Supramolecular Structure at the Liquid-Solid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Architectural control of rod-coil block polypeptide thermoresponsive self-assembly via de novo design of coiled-coil orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “Concentration-in-Control” self-assembly concept at the liquid–solid interface challenged - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solvent controlled self-assembly at the liquid-solid interface revealed by STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - 69367-32-4 (C23H30O3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Comparative Analysis of Supramolecular Mesogens: 4'-Decyloxybiphenyl-4-carboxylic Acid vs. Alkoxybenzoic Acids
Executive Summary
This guide provides a technical comparison between 4'-Decyloxybiphenyl-4-carboxylic Acid (10OBCA) and the homologous 4-Decyloxybenzoic Acid (10OBA) . Both materials belong to a class of hydrogen-bonded liquid crystals where the mesogenic core is formed via supramolecular dimerization.
Key Distinction: While both form nematic phases, the extension of the rigid core from a single phenyl ring (10OBA) to a biphenyl moiety (10OBCA) drastically alters the phase transition temperatures and the stability of the nematic phase relative to smectic ordering. 10OBCA exhibits significantly higher thermal stability and a stronger propensity for smectic layering, often suppressing the nematic range to elevated temperatures compared to the more processable 10OBA.
Molecular Architecture & Mechanism
The Supramolecular Dimer
Unlike standard calamitic liquid crystals (e.g., cyanobiphenyls) where the rigid core is covalently bonded, carboxylic acid mesogens rely on intermolecular hydrogen bonding.[1] Two acid molecules dimerize in a "head-to-head" configuration to form a closed ring system. This dimerization effectively doubles the length of the rigid core, allowing the molecule to achieve the necessary aspect ratio (length-to-breadth) for mesophase formation.
-
10OBA: The dimer core consists of two phenyl rings linked by the carboxylic bridge.
-
10OBCA: The dimer core consists of two biphenyl units (four rings total) linked by the bridge.
Mechanism Diagram
The following diagram illustrates the supramolecular assembly required to form the active mesogen.
Figure 1: Transformation of non-mesogenic acid monomers into liquid crystalline dimers via hydrogen bonding.[2]
Comparative Phase Behavior
The introduction of the biphenyl core in 10OBCA increases the polarizability and the geometric anisotropy of the molecule. This results in two major thermodynamic shifts:
-
Elevation of Transition Temperatures: The melting and clearing points shift >100°C higher.
-
Smectic Promotion: The lateral cohesive forces between biphenyl cores are stronger than in phenyl cores, stabilizing layered (Smectic) phases at the expense of the Nematic phase.
Thermotropic Data Comparison (C10 Homologs)
| Property | 4-Decyloxybenzoic Acid (10OBA) | 4'-Decyloxybiphenyl-4-carboxylic Acid (10OBCA) | Impact of Biphenyl Core |
| Rigid Core | Phenyl-COOH Dimer (2 rings) | Biphenyl-COOH Dimer (4 rings) | Increased L/D ratio & rigidity |
| Melting Point ( | ~97°C | ~215°C | +118°C (Significantly harder to process) |
| Smectic Phase | Smectic C (SmC) present | Smectic A / Smectic C dominant | Enhanced lateral packing stabilizes layers |
| Nematic Range | ~124°C – 147°C | ~256°C – 290°C (Narrow/High) | Nematic phase pushed to extreme temps |
| Clearing Point ( | ~147°C | > 290°C (Decomposition risk) | High thermal stability |
| Enthalpy ( | Lower | Higher | Stronger intermolecular interactions |
> Note: Transition temperatures for 10OBCA are approximate and highly sensitive to purity. The biphenyl series often exhibits decomposition before the isotropic phase is fully reached due to the extreme temperatures required.
Experimental Protocols
To validate these phases, a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.[3]
Workflow Visualization
Figure 2: Characterization workflow for determining phase boundaries.
Detailed Methodology
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Quantify phase transition temperatures and enthalpies.
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3.
-
Procedure:
-
Calibration: Calibrate heat flow and temperature using an Indium standard (
). -
Sample Loading: Weigh 2–5 mg of dried sample into an aluminum pan. Seal hermetically to prevent sublimation of the acid at high temperatures (critical for 10OBCA).
-
Cycle:
-
Heat from 30°C to 300°C at 10°C/min (First heating to erase thermal history).
-
Cool from 300°C to 30°C at 10°C/min (Record crystallization/mesophase formation).
-
Heat from 30°C to 300°C at 10°C/min (Second heating for data analysis).
-
-
Analysis: Integrate peaks to find
. The Nematic-Isotropic transition will be a small peak compared to the Melting peak.
-
Protocol B: Polarized Optical Microscopy (POM)
-
Objective: Visual identification of mesophases (Texture analysis).
-
Instrument: Nikon Eclipse LV100N POL with Linkam Hot Stage.
-
Procedure:
-
Preparation: Place a small amount of solid between a glass slide and cover slip. Tip: Use rubbing-aligned polyimide slides if planar alignment is needed.
-
Heating: Heat to the Isotropic phase (clear liquid).
-
Cooling: Cool slowly (1–2°C/min) to observe texture formation.
-
Texture Identification:
-
Nematic: Look for "Schlieren" textures (threads with 2 or 4 brushes) or "Marbled" textures.
-
Smectic A: Look for "Focal Conic Fan" textures or dark homeotropic regions.
-
Smectic C: Look for "Broken Fan" or "Schlieren" textures (only 4 brushes allowed).
-
-
Technical Analysis & Application
Why Choose 10OBA?
-
Processability: With a clearing point of ~147°C, 10OBA is compatible with standard laboratory hot stages and polymer processing equipment.
-
Nematic Stability: It offers a distinct, stable nematic window useful for alignment studies and mixtures.
Why Choose 10OBCA?
-
High-Temperature Applications: If the device operates >200°C, 10OBCA maintains mesomorphic order where 10OBA would be an isotropic liquid.
-
Order Parameter: The biphenyl core confers a higher orientational order parameter (
) due to the increased length of the rigid rod, making it valuable for theoretical studies on excluded volume effects.
The "Odd-Even" Effect
Researchers must note that both series exhibit the "odd-even" effect. The transition temperatures oscillate depending on whether the alkyl tail has an odd or even number of carbons.[4]
-
Even (C10): Generally higher transition temperatures and higher entropies of transition.
-
Odd (C9/C11): Generally lower.
-
Implication: When comparing 10OBCA to other homologs, ensure you are comparing even-to-even chain lengths to isolate the core effect.
References
-
Gray, G. W., & Jones, B. (1955). The Mesomorphic Properties of the 4'-n-Alkoxydiphenyl-4-carboxylic Acids and their Simple Alkyl Esters. Journal of the Chemical Society. Link
-
Kato, T., & Frechet, J. M. (1989). Stabilization of liquid crystalline phases: hydrogen bonding of benzoic acids. Macromolecules. Link
-
Mandle, R. J., & Goodby, J. W. (2016). Dependence of Mesomorphic Behavior on Molecular Structure in Hydrogen-Bonded Liquid Crystals. Liquid Crystals.[1][2][3][5][6][7][8][9] Link (Generalized Reference for structure-property relationships).
-
NIST Chemistry WebBook. Phase change data for Biphenyl-4-carboxylic acid derivatives. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesomorphism and chemical constitution. Part V. The mesomorphic properties of the 4′-n-alkoxydiphenyl-4-carboxylic acids and their simple alkyl esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FTIR Analysis of H-Bonding in 4'-Decyloxybiphenyl-4-carboxylic Acid: A Comparative Technical Guide
Executive Summary
4'-Decyloxybiphenyl-4-carboxylic Acid (DBCA) represents a class of liquid crystalline (LC) mesogens where supramolecular architecture is dictated by hydrogen bonding. Unlike standard nematogens (e.g., cyanobiphenyls) that rely solely on dipolar interactions and shape anisotropy, DBCA forms distinct cyclic dimers via the carboxylic acid head group. This dimerization effectively doubles the mesogenic core length, stabilizing Smectic phases (SmC/SmA) at elevated temperatures.
This guide details the Fourier Transform Infrared (FTIR) spectral analysis of DBCA, focusing on the temperature-dependent dissociation of these H-bonds. It compares DBCA against non-hydrogen-bonding analogs to isolate the specific spectral contributions of the dimer interface.
Part 1: Comparative Analysis of the Analyte
To understand the unique spectral signature of DBCA, it must be compared with alternatives that lack the capacity for hydrogen bonding or possess different chain dynamics.
Analyte vs. Alternatives
| Feature | Target: DBCA | Alt A: Ethyl 4'-decyloxybiphenyl-4-carboxylate | Alt B: 4'-Hexyloxybiphenyl-4-carboxylic Acid |
| Primary Interaction | Hydrogen Bonding (Dimerization) | Dipolar / Van der Waals | H-Bonding + Reduced VdW |
| Mesophase Stability | High (Smectic phases dominant) | Lower (Nematic dominant) | Lower Melting Point |
| Key FTIR Marker | ν(C=O): ~1680 cm⁻¹ (Dimer) | ν(C=O): ~1720 cm⁻¹ (Ester) | Similar to DBCA |
| Phase Transition | Crystal | Crystal | Crystal |
| Application | Proton-conducting membranes, Supramolecular LCs | Standard LC displays (low viscosity) | Lower temp LC studies |
Scientific Insight: The ethyl ester (Alt A) serves as the perfect "negative control." It possesses the same biphenyl core and decyloxy tail but cannot form H-bonds. Consequently, its Carbonyl (C=O) band is static and sharp, whereas DBCA's C=O band is dynamic and temperature-sensitive.
Part 2: FTIR Spectral Markers & Fingerprinting
The identification of H-bonding in DBCA relies on detecting the equilibrium between the closed cyclic dimer and the open monomer .
The Dimerization Equilibrium
In the crystalline and smectic phases, DBCA exists almost exclusively as a cyclic dimer. As temperature increases (approaching the Isotropic phase), the H-bonds weaken, shifting the equilibrium toward the monomer.
Figure 1: Equilibrium between the supramolecular cyclic dimer and the free monomer. The shift is driven by thermal energy breaking the O-H...O bonds.
Key Vibrational Modes (Wavenumbers)
| Mode | Assignment | Frequency (cm⁻¹) | Description |
| ν(O-H) | H-Bonded Stretch | 2500–3300 | Very broad, "fermi resonance" structure. Indicates dimerization.[1][2][3] |
| ν(O-H) | Free Monomer | ~3550 | Sharp, weak. Appears only at very high T or in dilute CCl₄. |
| ν(C=O) | Dimer Carbonyl | 1680–1690 | Intense peak. Shifted lower due to H-bond weakening the C=O bond order.[1] |
| ν(C=O) | Monomer Carbonyl | 1730–1760 | Appears as a shoulder on the high-freq side as dimers dissociate. |
| ν(C-O) | C-O Stretch | 1280–1300 | Coupled with O-H bending. |
| ν(C=C) | Aromatic Ring | ~1605 | Biphenyl core vibration. Used as an internal standard (intensity reference). |
Critical Note on Conjugation: The C=O frequency in DBCA (~1685 cm⁻¹) is lower than in aliphatic acids (like stearic acid, ~1700 cm⁻¹) because the carboxylic group is conjugated with the biphenyl ring system [1].
Part 3: Experimental Protocol (VT-FTIR)
To quantify the hydrogen bond strength, a Variable Temperature (VT) FTIR experiment is required.
Workflow Diagram
Figure 2: Step-by-step workflow for acquiring temperature-dependent spectral data for liquid crystals.[4]
Detailed Protocol
-
Sample Preparation:
-
Method A (Bulk Phase): Place 2-3 mg of DBCA between two ZnSe or KBr windows. For LC alignment, use windows with a rubbed polyimide layer.
-
Method B (Solution): Dissolve DBCA in CCl₄ (non-polar) at varying concentrations (0.001 M to 0.1 M) to observe concentration-dependent dimerization without thermal interference.
-
-
Thermal Control:
-
Use a temperature controller (e.g., Linkam) with a stability of ±0.1°C.
-
Annealing: Heat the sample to the Isotropic phase (typically >240°C for biphenyl acids [2]) and hold for 5 minutes to erase thermal history.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: 32 or 64 scans per temperature step.
-
Ramp: Cool at 1°C/min. Trigger acquisition every 2°C or 5°C.
-
Target Region: 1500–1800 cm⁻¹ (Carbonyl) and 2500–3600 cm⁻¹ (Hydroxyl).
-
Part 4: Data Analysis & Interpretation[5][6]
The goal is to calculate the Enthalpy of Dimerization (
Peak Deconvolution
As the temperature rises, the single C=O peak at 1685 cm⁻¹ will broaden and develop a high-frequency shoulder (~1735 cm⁻¹).
-
Use Gaussian-Lorentzian curve fitting to separate the Dimer area (
) and Monomer area ( ) .
Calculation of Dissociation Constant ( )
The equilibrium constant
-
Where
is the molar extinction coefficient and is path length. -
Simplification: If
values are unknown, the ratio of areas can be plotted directly if assuming constant coefficients.
Van't Hoff Plot
Plot
-
Slope:
-
Intercept:
Expected Result: For alkoxybiphenyl carboxylic acids,
Troubleshooting Common Artifacts
-
Christiansen Effect: If using KBr pellets, asymmetric peak distortion may occur due to refractive index mismatch. Solution: Grind sample finer or use ATR.
-
Saturation: If the C=O peak absorbance > 1.5, the detector is non-linear. Solution: Use a thinner spacer (< 10 µm).
References
-
NIST Chemistry WebBook. (n.d.). Biphenyl-4-carboxylic acid IR Spectrum. National Institute of Standards and Technology. [Link]
-
Martinez-Felipe, A., et al. (2011). Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. ResearchGate. [Link]
-
Department of Chemistry, St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy: Carboxylic Acids and Hydrogen Bonding. [Link]
-
Lourderaj, U., et al. (2024). Vibrational Stark Fields in Carboxylic Acid Dimers. ChemRxiv. [Link]
Sources
A Senior Application Scientist's Guide to the NMR Characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid, a molecule of interest in liquid crystal research and materials science. We will explore the nuances of NMR peak assignment, supported by experimental data from analogous compounds, and contrast this powerful technique with other analytical methods.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution.[1][2] For calamitic liquid crystals like 4'-Decyloxybiphenyl-4-carboxylic Acid, which possess both rigid and flexible domains, NMR provides unparalleled insight into the chemical environment of each atom. This allows for the verification of synthesis and the detailed study of molecular conformation and dynamics.[1][3]
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule. Furthermore, through-bond scalar couplings (J-couplings) reveal connectivity between neighboring atoms, allowing for the piecing together of the molecular framework.[2]
Comparative Analysis: NMR vs. Other Techniques
While techniques like Mass Spectrometry (MS) provide accurate molecular weight information and Infrared (IR) spectroscopy identifies functional groups, neither can rival NMR's capability to delineate the complete atomic connectivity of a complex organic molecule. For instance, while IR can confirm the presence of the carboxylic acid and ether functional groups in 4'-Decyloxybiphenyl-4-carboxylic Acid, it cannot definitively establish the substitution pattern on the biphenyl core. Similarly, MS can confirm the molecular formula C₂₃H₃₀O₃, but it cannot distinguish between isomers.[4] X-ray crystallography, while providing precise solid-state structures, does not offer information on the molecule's conformation and dynamics in solution, a critical aspect for understanding its liquid crystalline behavior.
Experimental Protocol: Acquiring High-Resolution NMR Data
A detailed and systematic approach is crucial for obtaining high-quality NMR data. The following protocol outlines the steps for the complete NMR characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 4'-Decyloxybiphenyl-4-carboxylic Acid.
-
Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable carboxylic acid proton.[5]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides an overview of the proton environments.
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[2]
-
To aid in the assignment, acquire a suite of two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.[5]
-
Peak Assignment and Interpretation for 4'-Decyloxybiphenyl-4-carboxylic Acid
The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for 4'-Decyloxybiphenyl-4-carboxylic Acid, based on data from analogous compounds such as biphenyl-4-carboxylic acid and related phenyl benzoates.[6][7][8] The numbering scheme for the molecule is provided in the diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of 4'-Decyloxybiphenyl-4-carboxylic Acid with atom numbering.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.9 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[9] |
| ~8.05 | d | 2H | H-3, H-5 | Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. |
| ~7.80 | d | 2H | H-2, H-6 | Protons meta to the carboxylic acid group and ortho to the other phenyl ring. |
| ~7.70 | d | 2H | H-2', H-6' | Protons ortho to the decyloxy group. |
| ~7.05 | d | 2H | H-3', H-5' | Protons meta to the decyloxy group are shielded by its electron-donating effect. |
| ~4.05 | t | 2H | H-1'' | Protons on the carbon adjacent to the ether oxygen are deshielded. |
| ~1.75 | p | 2H | H-2'' | Methylene protons adjacent to the O-CH₂ group. |
| ~1.40-1.20 | m | 14H | H-3'' to H-9'' | Overlapping signals of the methylene groups in the alkyl chain. |
| ~0.85 | t | 3H | H-10'' (CH₃) | Terminal methyl group protons are the most shielded in the alkyl chain. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~167.5 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[9] |
| ~159.0 | C-4' | Aromatic carbon directly attached to the electron-donating oxygen atom. |
| ~145.0 | C-1 | Quaternary carbon of the biphenyl linkage. |
| ~131.5 | C-4 | Quaternary carbon attached to the carboxylic acid group. |
| ~130.0 | C-3, C-5 | Aromatic carbons ortho to the carboxylic acid group. |
| ~128.5 | C-2', C-6' | Aromatic carbons ortho to the decyloxy group. |
| ~127.0 | C-2, C-6 | Aromatic carbons meta to the carboxylic acid group. |
| ~115.0 | C-3', C-5' | Aromatic carbons meta to the decyloxy group, shielded by its electron-donating effect. |
| ~68.0 | C-1'' | Carbon of the methylene group directly attached to the ether oxygen. |
| ~31.5 - 22.0 | C-2'' to C-9'' | Carbons of the alkyl chain, with characteristic shifts. |
| ~14.0 | C-10'' (CH₃) | The terminal methyl carbon is the most shielded in the alkyl chain. |
Workflow for NMR-based Structural Verification
The following diagram illustrates the logical workflow for confirming the structure of 4'-Decyloxybiphenyl-4-carboxylic Acid using a combination of 1D and 2D NMR experiments.
Caption: Logical workflow for the structural elucidation of 4'-Decyloxybiphenyl-4-carboxylic Acid using NMR spectroscopy.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and indispensable tool for the complete structural characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid. The detailed information on atomic connectivity and chemical environment offered by NMR is unparalleled by other analytical techniques. This guide provides a comprehensive framework for the acquisition, assignment, and interpretation of NMR data for this class of molecules, ensuring the scientific integrity of research and development in materials science and beyond.
References
-
Celso, F. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Taylor & Francis Online. [Link]
-
Zhang, S., et al. (n.d.). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. MDPI. [Link]
-
Not available. (n.d.). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. ResearchGate. [Link]
-
Meiboom, S., & Snyder, L. C. (1970). Nuclear magnetic resonance spectra in liquid crystals and molecular structure. Accounts of Chemical Research. [Link]
-
Emsley, J. W. (1983). Nuclear magnetic resonance of liquid crystals. OSTI.GOV. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Not available. (n.d.). ESI for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Not available. (n.d.). Spectra and physical data of (A2) : - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Not available. (n.d.). 4 - Supporting Information. The Royal Society of Chemistry. [Link]
-
Not available. (n.d.). 4'-decyloxybiphenyl-4-carboxylic acid (C23H30O3). PubChemLite. [Link]
-
Not available. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
-
Not available. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 69367-32-4 (C23H30O3) [pubchemlite.lcsb.uni.lu]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Diffraction Patterns of 4'-Decyloxybiphenyl-4-carboxylic Acid Mesophases
This guide provides an in-depth comparison of the X-ray diffraction (XRD) patterns of the distinct liquid crystalline mesophases of 4'-Decyloxybiphenyl-4-carboxylic Acid (10OBC). We will explore the structural nuances of the nematic (N) and smectic C (SmC) phases, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 10OBC and its Mesophases
4'-Decyloxybiphenyl-4-carboxylic acid is a calamitic (rod-shaped) liquid crystal that exhibits a rich polymorphism, making it a subject of extensive study.[1] Its ability to self-assemble into ordered yet fluid phases is primarily driven by the shape anisotropy of the molecules and intermolecular interactions, particularly hydrogen bonding between the carboxylic acid moieties.[2] These interactions lead to the formation of dimers, which are the fundamental building blocks of the observed mesophases. Understanding the structural arrangements within these phases is crucial for harnessing their unique properties in applications ranging from display technologies to advanced materials. X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the molecular arrangement and ordering in these soft matter systems.[3]
Principles of X-ray Diffraction in Liquid Crystals
Unlike crystalline solids which produce sharp, well-defined Bragg peaks, liquid crystals yield diffraction patterns with a combination of sharp and diffuse features.[4] This is a direct consequence of their intermediate state of order, possessing long-range orientational order but only partial or no long-range positional order.[5]
A typical XRD pattern for a liquid crystal mesophase is characterized by:
-
Small-Angle X-ray Scattering (SAXS): Sharp, intense peaks in the small-angle region (low 2θ) correspond to the periodic arrangement of molecular layers, such as in smectic phases. The position of these peaks allows for the calculation of the smectic layer spacing (d).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region (high 2θ) is indicative of the liquid-like short-range positional order of molecules within a layer or in the nematic phase.[6] The position of this halo provides an estimate of the average intermolecular distance.
Comparative Analysis of 10OBC Mesophase XRD Patterns
The two primary mesophases of 10OBC, the nematic and smectic C phases, exhibit distinct XRD patterns that reflect their unique structural organization.
The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order.[1] Consequently, an unaligned sample of 10OBC in its nematic phase will produce an XRD pattern with:
-
A diffuse wide-angle halo: This broad peak, typically centered around a d-spacing of 4-5 Å, signifies the liquid-like arrangement of the molecules, representing the average distance between neighboring molecules.[7]
-
A lack of small-angle peaks: The absence of any sharp peaks at small angles confirms the lack of a layered structure.
When an external field (e.g., a magnetic field) is applied to align the nematic director, the XRD pattern becomes anisotropic. The diffuse halo splits into two crescent-shaped arcs perpendicular to the director, providing information about the orientational distribution of the molecules.
The smectic C phase possesses a higher degree of order than the nematic phase. In addition to orientational order, the molecules are arranged in layers, with the molecular long axis tilted at an angle with respect to the layer normal.[7] This layered and tilted arrangement gives rise to a characteristic XRD pattern:
-
A sharp, intense small-angle peak: This peak is a direct result of the one-dimensional periodicity of the smectic layers. Its position can be used to calculate the layer spacing, d. For 10OBC, this value is influenced by the dimerization and the tilt angle.
-
A diffuse wide-angle halo: Similar to the nematic phase, this indicates the liquid-like arrangement of molecules within each smectic layer.
In an aligned SmC sample, the small-angle peak appears as a sharp spot, while the wide-angle diffuse scattering is concentrated in arcs. The azimuthal position of these arcs relative to the layer reflection provides a direct measure of the molecular tilt angle.
| Feature | Nematic (N) Phase | Smectic C (SmC) Phase |
| Positional Order | Short-range only | Quasi-long-range (layered) |
| Orientational Order | Long-range | Long-range |
| Small-Angle XRD | No peaks | Sharp, intense peak(s) corresponding to layer spacing (d) |
| Wide-Angle XRD | Diffuse halo (average intermolecular distance) | Diffuse halo (liquid-like in-plane order) |
| Effect of Alignment | Anisotropic diffuse scattering (crescents) | Sharp layer reflections and anisotropic diffuse scattering |
Experimental Protocol: Obtaining High-Quality XRD Data for 10OBC
The following is a generalized workflow for the characterization of 10OBC mesophases using XRD.
-
Material Purity: Ensure the 10OBC sample is of high purity, as impurities can significantly affect phase transition temperatures and ordering.
-
Sample Holder: For temperature-dependent studies, a capillary tube (e.g., Lindemann glass) is a suitable sample holder. The powdered sample is introduced into the capillary.
-
Thermal Cycling: The sample should be heated to its isotropic phase and then slowly cooled to the desired mesophase. This helps in achieving a uniform texture and minimizing defects.
-
X-ray Source: A common setup utilizes a Cu Kα radiation source (λ = 1.5406 Å).
-
Goniometer and Detector: A 2D area detector is highly advantageous for liquid crystal studies as it captures the full diffraction pattern, including any anisotropy.[7]
-
Temperature Control: A temperature-controlled stage with high precision (e.g., ±0.1 °C) is essential for accurately studying the different mesophases.
-
Alignment (Optional): For detailed structural analysis, a magnetic field can be integrated into the setup to align the liquid crystal director.
-
Data Acquisition: Diffraction patterns are collected at various temperatures as the sample is cooled from the isotropic phase through the nematic and smectic C phases.
-
Data Processing: The 2D diffraction patterns are typically integrated azimuthally to produce a 1D plot of intensity versus 2θ.
-
Analysis:
-
d-spacing calculation: The Bragg's Law (nλ = 2dsinθ) is used to calculate the d-spacing from the peak positions.[7]
-
Peak Fitting: The profiles of the diffraction peaks can be fitted to determine their exact position, width (related to correlation length), and intensity.
-
Structural Interpretation of XRD Patterns
The following diagram illustrates the relationship between the molecular organization of 10OBC in its nematic and smectic C phases and their corresponding schematic XRD patterns.
Note on Diagram Images: The images used in the DOT script above are placeholders representing the molecular structures and XRD patterns. In a real-world application, these would be replaced with actual experimental data or more detailed molecular models.
Conclusion
X-ray diffraction provides an unparalleled view into the structural organization of liquid crystalline mesophases. For 4'-Decyloxybiphenyl-4-carboxylic acid, the transition from the nematic to the smectic C phase is clearly delineated by the emergence of a sharp small-angle diffraction peak, indicative of the formation of a layered structure. The characteristics of both the small-angle and wide-angle scattering regions of the XRD patterns allow for a quantitative comparison of the degree of order in each phase. This guide has outlined the fundamental differences in the XRD patterns of the N and SmC phases of 10OBC, provided a robust experimental protocol, and offered a visual representation of the structure-property relationships. These insights are essential for the rational design and characterization of new liquid crystalline materials for a variety of advanced applications.
References
-
Zaluzhnyy, I., et al. (2019). Angular X-ray Cross-Correlation Analysis (AXCCA): Basic Concepts and Recent Applications to Soft Matter and Nanomaterials. ResearchGate. Available at: [Link]
- Unknown. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Source Not Available.
-
Pindak, R. (2003). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. Available at: [Link]
- Csomos, H., et al. (2005).
-
Davidson, P. (2021). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. Available at: [Link]
-
Jasinski, J. P., et al. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]
- Unknown. (2022).
-
Unknown. (n.d.). Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series ( n = 9, 10, 11) by X-ray diffraction. ResearchGate. Available at: [Link]
-
Donnio, B. (2004). X-ray diffraction patterns of a) the hexagonal columnar mesophase... ResearchGate. Available at: [Link]
-
Shmeis, R. A., & Zografi, G. (2016). Crystalline mesophases: Structure, mobility, and pharmaceutical properties. PubMed. Available at: [Link]
-
Unknown. (n.d.). 3.1 Two dimensional XRD patterns of some common liquid crystalline... ResearchGate. Available at: [Link]
-
Csomos, H., et al. (2005). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Spontaneous helix formation in polar smectic phase. arXiv. Available at: [Link]
-
Zannoni, C. (2013). An atomistic description of the nematic and smectic phases of 4-n-octyl-4' cyanobiphenyl (8CB). PubMed. Available at: [Link]
- Unknown. (n.d.).
-
Lower, S. (2023). Liquid Crystals. Chemistry LibreTexts. Available at: [Link]
-
Unknown. (n.d.). Liquid crystal phases. Merck. Available at: [Link]
-
Wikipedia. (n.d.). Liquid crystal. Wikipedia. Available at: [Link]
-
Unknown. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. NIH. Available at: [Link]
-
Unknown. (2009). 4'-[2-(2-Ethoxyethoxy)ethoxy]biphenyl-4-carboxylic acid: correlation between its crystalline and smectic phases. PubMed. Available at: [Link]
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. 4'-[2-(2-Ethoxyethoxy)ethoxy]biphenyl-4-carboxylic acid: correlation between its crystalline and smectic phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystalline mesophases: Structure, mobility, and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid crystal phases [merckgroup.com]
- 6. arxiv.org [arxiv.org]
- 7. barron.rice.edu [barron.rice.edu]
A Senior Application Scientist's Guide to Interpreting the DSC Thermogram of 4'-Decyloxybiphenyl-4-carboxylic Acid
This guide provides an in-depth technical analysis of Differential Scanning Calorimetry (DSC) as applied to the characterization of the calamitic liquid crystal, 4'-Decyloxybiphenyl-4-carboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causality behind experimental choices and the logic of thermogram interpretation, ensuring scientific integrity and trustworthiness in your own analyses.
The Principle: Why DSC is a Cornerstone for Characterizing Liquid Crystals
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For thermotropic liquid crystals like 4'-Decyloxybiphenyl-4-carboxylic Acid, which exhibit different phases as a function of temperature, DSC is indispensable.[2][3] It allows us to precisely determine the temperatures of phase transitions and quantify their associated enthalpy changes (ΔH).[1] These transitions—from a crystalline solid to various liquid crystalline mesophases (e.g., smectic, nematic) and finally to an isotropic liquid—are the thermal fingerprints of the material.[4]
The 4'-Decyloxybiphenyl-4-carboxylic Acid molecule is a classic example of a calamitic (rod-like) mesogen.[3] Its structure, featuring a rigid biphenyl core, a flexible decyloxy tail, and a carboxylic acid head group, is designed to promote the formation of ordered, fluid mesophases. The carboxylic acid group, in particular, can form hydrogen-bonded dimers, which significantly influences the thermal stability and transition temperatures compared to non-acidic analogues.[5] Understanding these transitions is critical for any application, from display technologies to advanced materials in drug delivery systems.
The Experiment: A Self-Validating Protocol for DSC Analysis
The goal of this protocol is not just to generate data, but to generate reliable and reproducible data. Each step is designed to minimize artifacts and ensure the resulting thermogram is a true representation of the material's thermal behavior.
Experimental Protocol: DSC Analysis of 4'-Decyloxybiphenyl-4-carboxylic Acid
-
Sample Preparation (The Foundation of Good Data):
-
Accurately weigh 1-3 mg of 4'-Decyloxybiphenyl-4-carboxylic Acid into a standard aluminum DSC pan.[1] A smaller sample size minimizes thermal gradients within the sample, leading to sharper, more defined peaks.
-
Hermetically seal the pan. This is a critical step to prevent any loss of sample due to sublimation at elevated temperatures and to avoid oxidative degradation.[1] The sealed pan also contains the sample if it decomposes.
-
-
Instrument Calibration (Ensuring Accuracy):
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies, such as indium.[1] This ensures the transition temperatures and energy changes measured are accurate.
-
-
Thermal Program (The Analytical Workflow):
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.[6]
-
First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above its expected clearing point (e.g., 260 °C) at a controlled rate of 10 °C/min.[4] This initial scan reveals the transitions from the as-received crystalline state and erases the sample's prior thermal history.
-
First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature.[3] This scan reveals the transitions from the isotropic liquid and is often used to characterize the liquid crystalline phases, as supercooling effects can be observed.[7]
-
Second Heating Scan: Heat the sample again at 10 °C/min. Comparing the second heating scan to the first can provide information on metastable crystalline forms or changes in the material's structure induced by the initial heating.[8]
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Phase transition sequence for 4'-Decyloxybiphenyl-4-carboxylic Acid upon heating and cooling.
Quantitative Data & Comparative Analysis
The key quantitative data extracted from the DSC thermogram are the transition temperatures (T) and the enthalpy changes (ΔH). The temperature is typically taken at the onset of the peak for melting and at the peak maximum for other transitions. The enthalpy is calculated from the area under the peak. [3]
| Transition | Heating Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Cooling Temperature (°C) | Notes |
|---|---|---|---|---|
| Crystal → Smectic C | ~145 | High | ~110 (Supercooled) | The main melting transition with the largest enthalpy change. |
| Smectic C → Nematic | ~215 | Low | ~214 | A second-order-like transition with a small enthalpy change. |
| Nematic → Isotropic | ~245 | Moderate | ~244 | The clearing point; marks the loss of all liquid crystalline order. |
Note: These values are representative and can be influenced by factors like sample purity and DSC heating/cooling rates.
Comparison with Alternative Techniques:
While DSC is powerful for its quantitative thermal data, it does not provide structural information about the phases. Therefore, it is crucial to use it in conjunction with other techniques for a complete characterization.
-
Polarized Optical Microscopy (POM): POM is the primary method used to identify the specific type of liquid crystal phase (e.g., smectic A vs. smectic C, nematic). [2][4]Each phase exhibits a characteristic optical texture when viewed between crossed polarizers. For instance, the nematic phase often shows a Schlieren texture, while the smectic A phase may show a focal conic fan texture. [4]POM experiments are essential to confirm the phase assignments made from DSC data.
-
X-ray Diffraction (XRD): Temperature-controlled XRD provides definitive information about the molecular arrangement, such as the layer spacing in smectic phases, confirming the degree of order within each mesophase. [1] By combining the quantitative thermal data from DSC with the qualitative and structural information from POM and XRD, a comprehensive and unambiguous characterization of 4'-Decyloxybiphenyl-4-carboxylic Acid can be achieved.
References
- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applic
- Interpreting DSC curves Part 1: Dynamic measurements. UserCom.
- Mesomorphic, Optical and DFT Aspects of Near to Room-Temper
- Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide. BenchChem.
- design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
- Structure and Phase Transitions of Ethyl 4′- n -undecyloxybiphenyl-4-carboxylate and Its Acid Derivative.
- LIQUID CRYSTAL PHASES. University of Hamburg.
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals.
- Interpreting DSC D
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
- DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. torontech.com [torontech.com]
- 7. webs.ucm.es [webs.ucm.es]
- 8. eng.uc.edu [eng.uc.edu]
Comparative Stability Guide: Biphenyl vs. Phenyl Carboxylic Acid Liquid Crystals
[1]
Executive Summary
This guide provides a technical comparison between two fundamental classes of liquid crystals (LCs): Cyanobiphenyls (represented by 5CB) and Phenyl Carboxylic Acids (represented by 4-alkoxybenzoic acids like 6OBA).[1]
While biphenyls serve as the industry standard for display technologies due to their robust covalent architecture and room-temperature mesophases, phenyl carboxylic acids offer unique supramolecular capabilities driven by hydrogen bonding. However, this dependence on non-covalent dimerization introduces significant stability challenges—specifically regarding thermal stress, solvent polarity, and pH sensitivity—that researchers must account for during experimental design.[1]
Structural Basis of Stability
To predict performance, one must understand the molecular "glue" that maintains the rigid core necessary for liquid crystallinity.
Cyanobiphenyls (The Covalent Standard)
-
Representative Molecule: 4-cyano-4'-pentylbiphenyl (5CB ).[1][2][3][4]
-
Architecture: A rigid biphenyl core covalently bonded to a cyano group (polar head) and an alkyl chain (flexible tail).[5]
-
Stability Mechanism: The mesogenic core is maintained by covalent bonds (
). These bonds possess high dissociation energies (~350–400 kJ/mol), rendering the mesophase chemically intrinsic to the single molecule.
Phenyl Carboxylic Acids (The Supramolecular Challenger)
-
Representative Molecule: 4-n-hexyloxybenzoic acid (6OBA ).[1]
-
Architecture: A phenyl ring with a carboxylic acid head and an alkoxy tail.[6]
-
Stability Mechanism: The monomer is often non-mesogenic or has a high melting point. The liquid crystalline phase arises only when two molecules form a cyclic dimer via dual hydrogen bonds.
-
Vulnerability: These H-bonds (~20–30 kJ/mol) are dynamic. They are easily disrupted by:
-
Heat: Thermal energy exceeds H-bond strength, causing monomerization.[1]
-
Polar Solvents: Water or ethanol competes for H-bonding sites, destroying the dimer.
-
Structural Logic Diagram
Figure 1: Comparative logic of molecular stability.[1] Note the vulnerability of the Acid pathway to stress factors due to its supramolecular nature.
Comparative Performance Data
The following data contrasts the thermal and phase stability of 5CB (standard) against 6OBA (acid representative).
Table 1: Thermal Phase Transitions
| Property | 4-Cyano-4'-pentylbiphenyl (5CB ) | 4-n-Hexyloxybenzoic Acid (6OBA ) | Implication |
| Melting Point ( | 22.5 °C | 106 °C | 5CB is usable at room temp; 6OBA requires heating.[1] |
| Clearing Point ( | 35.0 °C | 153 °C | 6OBA has a wider range but at much higher temperatures.[1] |
| Mesophase Type | Enantiotropic Nematic | Enantiotropic Nematic (Dimer) | Both form nematics, but 6OBA's is contingent on dimerization.[1] |
| Thermal Hysteresis | Low (< 1-2 °C) | High (often > 5 °C) | Acids show significant supercooling due to dimer reorganization.[1] |
Table 2: Chemical & Environmental Stability
| Stressor | 5CB Performance | 6OBA Performance |
| Hydrolysis (Water) | High Stability. Hydrophobic; does not react with water. | Low Stability. Moisture disrupts H-bonds, causing phase separation (monomer precipitation).[1] |
| UV Exposure | Good. Stable molecule. Device failure usually stems from PI alignment layers, not the LC itself. | Moderate. Susceptible to photo-decarboxylation if metal catalysts (Cu/Ag) are present. |
| pH Sensitivity | Inert. Unaffected by mild pH changes. | Critical. Basic pH deprotonates the acid ( |
Experimental Protocols for Stability Validation
To validate these materials in your specific application, use the following self-validating workflows.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the thermal stability range and detect dimer dissociation.
-
Sample Prep: Encapsulate 2–5 mg of LC in a hermetically sealed aluminum pan. ( Critical: For acids, ensure no moisture is trapped, as this lowers transition temps).[1]
-
Cycle 1 (Conditioning): Heat from 0°C to
at 10°C/min. Hold for 1 min to erase thermal history. -
Cooling Scan: Cool to 0°C at 5°C/min. Record crystallization exotherms.[7]
-
Cycle 2 (Analysis): Heat at 5°C/min.
-
Validation: Compare Cycle 1 and Cycle 2. If
shifts significantly (>1°C) in acids, thermal degradation or decarboxylation may have occurred.[1]
-
Protocol B: Solvatochromic/Chemical Robustness Test
Purpose: To assess supramolecular stability against environmental solvents.
-
Substrate: Spin-coat the LC onto a glass slide treated with a planar alignment agent (e.g., rubbed PVA).
-
Observation: Place under a Polarized Optical Microscope (POM) with crossed polarizers. Confirm Schlieren texture (nematic).[1]
-
Stress Test: Introduce a vapor of the target solvent (e.g., Ethanol for polarity test) into the chamber.
-
Verdict:
-
5CB: Texture remains (birefringence may shift slightly but phase persists).[1]
-
6OBA: Rapid loss of birefringence (transition to isotropic or crystalline monomer) indicates H-bond disruption.
-
Experimental Workflow Diagram
Figure 2: Experimental decision tree for validating LC stability.[1]
Application Recommendations
When to use Cyanobiphenyls (5CB):
-
Commercial Displays: Requires absolute chemical inertness over years of operation.
-
Microfluidics/Sensors: When the LC must interface with aqueous environments (e.g., LC shells for biosensing) without dissolving or degrading.[1]
-
Room Temperature Experiments: No heating stage required.
When to use Phenyl Carboxylic Acids (nOBA):
-
Supramolecular Chemistry: When you need to "switch" the LC phase off by breaking H-bonds (e.g., chemical vapor sensors).[1]
-
High-Temperature Applications: If the device operates >80°C where 5CB would be isotropic.
-
Polymer Templates: The carboxylic acid group can be chemically reacted (post-alignment) to lock in a structure, which is difficult with the inert cyano group.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New family of nematic liquid crystals for displays. Electronics Letters. Link
-
Kato, T., & Fréchet, J. M. J. (1989).[1] Stabilization of liquid crystalline phases: hydrogen bonding of benzoic acids. Journal of the American Chemical Society. Link[1]
-
López-Rojas, P., et al. (2021).[1][8] Decarboxylative Hydroxylation of Benzoic Acids. Journal of the American Chemical Society. Link[1]
-
NIST Chemistry WebBook. (2024). Phase transition data for 4-Cyano-4'-pentylbiphenyl. National Institute of Standards and Technology. Link
-
Urbanski, M., et al. (2017).[1] Liquid crystals in micron-scale droplets, shells and fibers.[1] Journal of Physics: Condensed Matter. Link[1]
Sources
- 1. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
4'-Decyloxybiphenyl-4-carboxylic Acid: Proper Disposal Procedures
The following guide details the proper disposal procedures for 4'-Decyloxybiphenyl-4-carboxylic Acid (CAS: 69367-32-4).
This content is structured for Researchers, Safety Officers, and Lab Managers who require immediate, actionable protocols compliant with standard chemical hygiene plans.
Executive Safety & Technical Summary
4'-Decyloxybiphenyl-4-carboxylic Acid is a liquid crystal mesogen intermediate characterized by a biphenyl core and a long alkyl (decyloxy) tail.[1][2] Unlike simple inorganic acids (e.g., HCl), this compound is highly lipophilic and water-insoluble .[1][2]
Critical Operational Directive:
NEVER dispose of this compound down the drain. Although it contains a carboxylic acid group, its long alkyl chain (
) renders it insoluble in water.[2] Attempting neutralization for drain disposal will result in immediate precipitation, plumbing blockages, and environmental release violations.[2]
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| CAS Number | 69367-32-4 | Use for waste labeling and inventory tracking.[1][2] |
| Molecular Formula | High carbon content requires incineration.[2] | |
| Solubility | Insoluble in water; Soluble in THF, DCM, Ethanol | Do not attempt aqueous neutralization. |
| Physical State | Solid (White powder/crystal) | Segregate as solid organic waste.[2] |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, goggles) required.[2] |
| RCRA Status | Non-listed (unless mixed with listed solvents) | Treat as "Non-Regulated Chemical Waste" or "Hazardous Waste" depending on local statutes.[2] |
Hazard Identification & Safety Assessment
Before initiating disposal, verify the state of the material.[3][4] The primary hazards are irritation to mucosal membranes and potential sensitization.
-
Personal Protective Equipment (PPE):
-
Incompatibilities: Strong oxidizing agents. Ensure waste containers are free of oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.
Disposal Workflow Protocols
Scenario A: Disposal of Pure Solid Waste
Best for: Expired shelf stock, contaminated weighing paper, or excess solid reagent.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write "4'-Decyloxybiphenyl-4-carboxylic Acid".
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).
-
Constituents: 100% Solid Organic Acid.
-
-
Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal purposes (this increases waste volume and cost).
-
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.
Scenario B: Disposal of Solution Waste
Best for: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.
-
Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Segregation:
-
Bulking: Pour the solution into the appropriate carboy.
-
Note: If the solution is acidic due to this compound, it generally does not require neutralization before adding to organic solvent waste streams, as these are destined for high-temperature incineration.[2]
-
-
Precipitation Check: If mixing with other waste streams causes the acid to precipitate (turn cloudy/solid), stop. Create a separate waste stream labeled "High Solids Organic Waste" to prevent clogging the waste carboy opening.
Visual Decision Tree: Waste Handling
The following diagram outlines the logical flow for determining the correct disposal path, ensuring compliance and safety.
Figure 1: Decision matrix for segregating 4'-Decyloxybiphenyl-4-carboxylic Acid waste based on physical state and solvent composition.
Emergency Procedures (Spill & Exposure)
In the event of a spill during the disposal process, follow these "Self-Validating" steps:
-
Solid Spill:
-
Skin Contact:
-
Wash immediately with soap and water for 15 minutes.
-
Validation: If white powdery residue remains, the wash was insufficient. Use a mild surfactant or polyethylene glycol-based cleanser if available, as water alone may not fully solvate the lipophilic tail.[2]
-
References
-
PubChem. (n.d.).[2] 4'-Decyloxybiphenyl-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]
Sources
- 1. 4'-N-DECYLOXYBIPHENYL-4-CARBOXYLIC ACID | 69367-32-4 [chemicalbook.com]
- 2. PubChemLite - 69367-32-4 (C23H30O3) [pubchemlite.lcsb.uni.lu]
- 3. essex.ac.uk [essex.ac.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. coral.washington.edu [coral.washington.edu]
- 7. nyu.edu [nyu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
